N-(2,2-dimethoxyethyl)cyclohexanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACEZXJVIGRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388578 | |
| Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99863-45-3 | |
| Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine with potential applications in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine. This document outlines the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. Visual diagrams are included to illustrate the synthetic workflow and reaction pathway, adhering to the specified formatting requirements.
Introduction
This compound is a chemical entity featuring a cyclohexyl ring and a dimethoxyethyl group attached to a secondary amine. This unique combination of a lipophilic cycloalkane and a protected aldehyde functionality (in the form of a dimethyl acetal) makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The secondary amine group provides a reactive handle for further functionalization, such as alkylation or acylation, while the acetal can be deprotected to reveal a reactive aldehyde for subsequent transformations.
The most direct and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine (also known as aminoacetaldehyde dimethyl acetal). This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Reaction Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two main stages:
-
Imine/Enamine Formation: Cyclohexanone reacts with 2,2-dimethoxyethan-1-amine in a condensation reaction to form a Schiff base (imine) or, more likely in the case of a ketone, an enamine tautomer. This reaction is typically reversible and is often catalyzed by a mild acid.
-
Reduction: The intermediate imine/enamine is then reduced to the corresponding secondary amine. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion or enamine.
A commonly employed and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2][3]. Its mild nature and tolerance for a wide range of functional groups make it an ideal choice for this synthesis[1][3].
Signaling Pathway Diagram
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound via reductive amination.
Materials:
-
Cyclohexanone
-
2,2-Dimethoxyethan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equivalent).
-
Addition of Amine: Add 2,2-dimethoxyethan-1-amine (1.0 - 1.2 equivalents) to the flask.
-
Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (or THF) to achieve a concentration of approximately 0.2-0.5 M with respect to the cyclohexanone. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Formation of Intermediate: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key chemical and physical properties of the reactants and the product, along with typical reaction parameters.
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |
| 2,2-Dimethoxyethan-1-amine | C₄H₁₁NO₂ | 105.14 | Colorless to pale yellow liquid | 22483-09-6 |
| This compound | C₁₀H₂₁NO₂ | 187.28 | Colorless to pale yellow oil | 99863-45-3 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value/Condition |
| Stoichiometry | |
| Cyclohexanone | 1.0 equivalent |
| 2,2-Dimethoxyethan-1-amine | 1.0 - 1.2 equivalents |
| Sodium triacetoxyborohydride | 1.2 - 1.5 equivalents |
| Acetic Acid | ~0.1 equivalents |
| Reaction Conditions | |
| Solvent | 1,2-Dichloroethane or THF |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12 - 24 hours |
| Expected Outcome | |
| Yield | 70 - 90% (after purification) |
| Purity | >95% (determined by GC/NMR) |
Conclusion
The synthesis of this compound via reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine is a robust and efficient method for obtaining this versatile building block. The use of sodium triacetoxyborohydride as the reducing agent provides a mild and selective transformation, compatible with the acetal functional group. The detailed protocol and workflow provided in this guide offer a clear and reproducible procedure for researchers and professionals in the field of drug development and organic synthesis. The presented data and diagrams serve as a valuable resource for the planning and execution of this synthetic transformation.
References
Technical Guide: N-(2,2-dimethoxyethyl)cyclohexanamine
CAS Number: 99863-45-3
For the Hydrochloride Salt: 97552-62-0
Chemical Identity and Properties
N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a dimethoxyethyl group attached to the nitrogen atom. This compound is of interest to researchers in organic synthesis and drug discovery due to its potential as a building block for more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99863-45-3 | Internal Search |
| Molecular Formula | C₁₀H₂₁NO₂ | Internal Search |
| Molecular Weight | 187.28 g/mol | Internal Search |
| IUPAC Name | This compound | Internal Search |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | Internal Search |
For the Hydrochloride Salt:
| Property | Value | Source |
| CAS Number | 97552-62-0 | Internal Search |
| Molecular Formula | C₁₀H₂₂ClNO₂ | Internal Search |
| Molecular Weight | 223.74 g/mol | Internal Search |
Experimental Protocols
Proposed Synthesis via Reductive Amination
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology (Representative Protocol):
-
Materials:
-
Cyclohexanone
-
2,2-Dimethoxyethanamine
-
Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN], or hydrogen gas with a palladium on carbon catalyst [H₂/Pd-C])
-
Anhydrous solvent (e.g., dichloromethane [DCM], 1,2-dichloroethane [DCE], or methanol)
-
Acid catalyst (optional, e.g., acetic acid)
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 equivalent) in the chosen anhydrous solvent, add 2,2-dimethoxyethanamine (1.0-1.2 equivalents).
-
If an acid catalyst is used, it can be added at this stage (e.g., a catalytic amount of acetic acid).
-
The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to facilitate the formation of the imine/enamine intermediate.
-
The reducing agent is then added portion-wise to the reaction mixture. For instance, if using sodium triacetoxyborohydride, 1.2-1.5 equivalents are typically added. The temperature should be monitored and controlled, as the reduction can be exothermic.
-
The reaction is stirred at room temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Biological Activity and Applications
There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound.
However, the broader class of N-substituted cyclohexanamine derivatives has been explored for various biological activities. Some derivatives have shown potential as:
-
Antimicrobial agents
-
Anticancer agents
-
Analgesics
-
Central nervous system modulators
It is important to note that these activities are characteristic of the general class of compounds and have not been specifically demonstrated for this compound. Further research is required to determine the specific biological profile of this compound. Its primary current application is as a chemical intermediate in the synthesis of more complex molecules for various research and development purposes.
Spectral Data
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Technical Guide: Physicochemical Characterization of N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physical properties of N-(2,2-dimethoxyethyl)cyclohexanamine (CAS No. 99863-45-3). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported values from chemical suppliers with established theoretical principles of physical chemistry for amines. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this compound in drug development and other scientific endeavors.
Chemical Identity and Structure
This compound is a secondary amine characterized by a cyclohexyl group and a dimethoxyethyl group attached to the nitrogen atom. Its structure suggests a combination of lipophilic (cyclohexyl ring) and polar (amine and ether functionalities) characteristics, which will influence its physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | BOC Sciences |
| CAS Number | 99863-45-3 | BOC Sciences |
| Molecular Formula | C10H21NO2 | BOC Sciences |
| Molecular Weight | 187.28 g/mol | BOC Sciences |
| Canonical SMILES | COC(OC)CNC1CCCCC1 | BLD Pharm |
| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |
Tabulated Physical Properties
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
Table 2: Physical Properties of this compound
| Property | Value | Remarks | Source |
| Boiling Point | 243.7 ± 20.0 °C | at 760 mmHg (Predicted) | BOC Sciences[] |
| Melting Point | Not available | --- | --- |
| Density | 1.0 ± 0.1 g/cm³ | Predicted | BOC Sciences[] |
| Solubility | Not available | See Section 3.4 for qualitative prediction | --- |
Experimental Protocols for Physical Property Determination
This section provides detailed methodologies for the experimental determination of the key physical properties of this compound.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for determining the boiling point of a small liquid sample.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-reflux setup, the temperature of the vapor condensing on a thermometer bulb accurately reflects the boiling point.[2]
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Thermometer (-10 to 300 °C)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional)
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube.
-
If using a magnetic stirrer, add a small stir bar.
-
Position the test tube in the heating block or oil bath.
-
Suspend the thermometer in the test tube, ensuring the bulb is approximately 1 cm above the liquid surface.
-
Begin heating and, if applicable, stirring.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the heating rate to maintain a gentle reflux.
-
The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.[3]
-
Record the atmospheric pressure at the time of the measurement.
Melting Point Determination (Capillary Method)
As this compound is a liquid at room temperature, its melting point would be determined for a solidified sample or a salt derivative.
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if starting with a crystalline salt)
-
Cold bath (e.g., dry ice/acetone) to solidify the liquid sample
Procedure:
-
If determining the melting point of the free base, cool a small sample in a capillary tube using a cold bath until it solidifies.
-
If using a salt derivative, finely powder the crystalline sample.
-
Pack a small amount of the solidified sample or powdered salt into the capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to obtain an approximate melting point, then allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[7]
Density Determination (Oscillating U-tube Method)
This method provides a precise measurement of the density of a liquid sample.
Principle: The frequency of oscillation of a U-shaped tube filled with the sample is directly related to the density of the sample.[8]
Apparatus:
-
Digital density meter (e.g., Anton Paar DMA series)
-
Syringe for sample injection
-
Thermostatic control for the measurement cell
-
Deionized water and a suitable solvent (e.g., ethanol) for cleaning
Procedure:
-
Calibrate the density meter with dry air and deionized water at a known temperature (e.g., 20 °C).
-
Set the desired measurement temperature for the sample.
-
Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
Record the density reading provided by the instrument.
-
Clean the cell thoroughly with a suitable solvent and then deionized water, followed by drying with air before the next measurement.[9]
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation.
Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent. For amines, solubility in aqueous acid is a key characteristic due to the formation of water-soluble ammonium salts.[10]
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
pH paper or pH meter
-
Solvents: deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, diethyl ether, acetone.
Procedure:
-
Add approximately 0.1 mL of this compound to separate test tubes.
-
To each test tube, add 2 mL of a different solvent.
-
Vigorously mix the contents of each tube for 1-2 minutes.
-
Observe and record whether the amine is soluble (forms a clear, single phase), partially soluble, or insoluble.[11]
-
For the aqueous solutions, measure the pH.
-
To the tube with deionized water where the amine may be sparingly soluble or insoluble, add 5% aq. HCl dropwise until the solution is acidic. Observe any change in solubility.[12]
Expected Solubility Profile:
-
Water: Likely sparingly soluble to soluble, due to the presence of polar amine and ether groups capable of hydrogen bonding.
-
Aqueous Acid (e.g., 5% HCl): Expected to be highly soluble due to the formation of the corresponding ammonium chloride salt.
-
Polar Organic Solvents (e.g., Ethanol, Acetone): Expected to be miscible.
-
Nonpolar Organic Solvents (e.g., Diethyl Ether): Expected to be soluble due to the nonpolar cyclohexyl group.
Discussion and Conclusion
The experimental protocols provided in this guide offer standardized methods to confirm the predicted values and to determine the melting point and solubility profile. Accurate determination of these physical properties is fundamental for the safe handling, purification, and formulation of this compound in research and development settings. It is strongly recommended that experimental verification of the predicted properties be undertaken before large-scale use.
References
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. mdpi.com [mdpi.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. chemhaven.org [chemhaven.org]
- 12. web.mnstate.edu [web.mnstate.edu]
"chemical structure of N-(2,2-dimethoxyethyl)cyclohexanamine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexyl group and a dimethoxyethyl acetal moiety. Its chemical structure suggests its potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of a reactive secondary amine, coupled with the protected aldehyde functionality in the form of a dimethyl acetal, allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data, serving as a valuable resource for its application in research and development.
Chemical Structure and Properties
The chemical structure of this compound combines a saturated carbocyclic ring with a flexible, functionalized aliphatic chain.
Table 2.1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 99863-45-3[] |
| Molecular Formula | C₁₀H₂₁NO₂[] |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine[] |
Table 2.2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 187.28 g/mol | [] |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | [] |
| Appearance | Not specified (likely a liquid) | - |
| Solubility | Not specified | - |
Synthesis
A prevalent and efficient method for the synthesis of N-alkylated amines is reductive amination. This compound can be synthesized via the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine. This reaction typically proceeds through the formation of an imine intermediate, which is then reduced in situ to the target secondary amine.
Proposed Synthetic Pathway
References
"N-(2,2-dimethoxyethyl)cyclohexanamine molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a cyclohexanamine derivative with potential applications in organic synthesis and medicinal chemistry. This document consolidates key physicochemical data, outlines a detailed, representative experimental protocol for its synthesis, and discusses standard analytical methods for its characterization. Furthermore, a speculative exploration of a potential biological signaling pathway is presented for illustrative purposes, given the known activities of structurally related compounds. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Physicochemical Properties
This compound is a substituted amine with a molecular structure that lends itself to further chemical modification. The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 187.28 g/mol | [] |
| Molecular Formula | C₁₀H₂₁NO₂ | [] |
| CAS Number | 99863-45-3 | [] |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg |
Synthesis Protocol: Reductive Amination
A common and effective method for the synthesis of this compound is through the reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.
Experimental Workflow
References
An In-depth Technical Guide to the Safety and Handling of N-(2,2-dimethoxyethyl)cyclohexanamine
Disclaimer: No specific Safety Data Sheet (SDS) for N-(2,2-dimethoxyethyl)cyclohexanamine (CAS No. 99863-45-3) was publicly available at the time of this writing. The following guide is based on the known properties of this compound and safety data for structurally similar chemicals, primarily cyclohexylamine and other aliphatic amines. This information should be used as a guide for risk assessment and the implementation of safe handling procedures. Always consult with a qualified safety professional and review all available information before handling any chemical.
This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes available data for the target compound and relevant data for the closely related compound, cyclohexylamine.
| Property | Value for this compound | Value for Cyclohexylamine (for comparison) |
| CAS Number | 99863-45-3[1][2][][4] | 108-91-8[5][6] |
| Molecular Formula | C10H21NO2[] | C6H13N[6] |
| Molecular Weight | 187.28 g/mol [] | 99.17 g/mol [6][7] |
| Appearance | Not specified; likely a colorless to yellow liquid | Clear colorless to yellow liquid[6] |
| Odor | Not specified; likely an amine-like, fishy odor | Strong, fishy, amine odor[6] |
| Boiling Point | Not specified | 134.5 °C (274.1 °F; 407.6 K) |
| Melting Point | Not specified | -17.7 °C (0.1 °F; 255.5 K) |
| Flash Point | Not specified | 27 °C (81 °F)[7] |
| Density | Not specified | 0.867 g/cm³[7] |
| Solubility in Water | Not specified | Miscible |
| Vapor Pressure | Not specified | 11 mmHg (20°C) |
| Autoignition Temperature | Not specified | 293 °C (559 °F)[7] |
Hazard Identification and Classification
Based on the data for cyclohexylamine and the general hazards of aliphatic amines, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[7] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5][7] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[5][7] |
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[9]
Potential Health Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, potentially leading to chemical pneumonitis and pulmonary edema.[9]
-
Skin Contact: Corrosive. Causes severe skin burns.[7][9] Can be absorbed through the skin in toxic amounts.
-
Eye Contact: Corrosive. Causes serious eye damage, with a risk of permanent blindness.[7][9]
-
Ingestion: Harmful or fatal if swallowed.[7] Causes severe burns to the mouth, throat, and stomach.[9]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are based on general best practices for handling corrosive and toxic organic amines in a laboratory setting.
3.1. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.[10]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]
3.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.[12]
-
Eye Protection: Chemical safety goggles and a face shield are required.[11]
-
Skin and Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[10]
-
Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
3.3. General Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and ensure all required equipment is present and in good working order.
-
Dispensing: When transferring the chemical, use a funnel and work over a secondary containment tray to catch any spills.
-
Heating: Avoid heating the material. If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood. Be aware that vapors are flammable.[5]
-
Waste Disposal: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water. Clean the work area and any contaminated equipment.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Reactivity and Incompatibility
This compound is a secondary amine and is expected to exhibit typical amine reactivity.
-
Basicity: Amines are basic and will react exothermically with acids.[13]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines nucleophilic. They can react with:
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and anhydrides.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: Potential hazardous reactions of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 99863-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 99863-45-3 [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. cdc.gov [cdc.gov]
- 11. osha.gov [osha.gov]
- 12. ams.usda.gov [ams.usda.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine Reactivity [www2.chemistry.msu.edu]
- 15. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
N-(2,2-dimethoxyethyl)cyclohexanamine: A Technical Overview and Research Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a dimethoxyethyl group. While specific research on this compound is limited, its structural motifs suggest potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a proposed synthetic protocol based on established chemical reactions, and a discussion of its potential biological activities extrapolated from related N-substituted cyclohexanamine derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.
Chemical and Physical Properties
This compound, with the CAS number 99863-45-3, is a chemical entity that has been cataloged in several chemical databases.[] Its fundamental properties are summarized in the table below. The hydrochloride salt of this compound is also known and registered under the CAS number 97552-62-0.
| Property | Value | Source |
| IUPAC Name | This compound | BOC Sciences[] |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | BOC Sciences[] |
| CAS Number | 99863-45-3 | BOC Sciences[] |
| Molecular Formula | C10H21NO2 | BOC Sciences[] |
| Molecular Weight | 187.28 g/mol | BOC Sciences[] |
Synthesis Protocol: Reductive Amination
A prevalent and efficient method for the synthesis of secondary amines is through the reductive amination of a carbonyl compound with a primary amine.[2][3][4][5][6] For the synthesis of this compound, a logical approach involves the reaction of cyclohexanone with aminoacetaldehyde dimethyl acetal.
Proposed Experimental Protocol
Reaction: Cyclohexanone + Aminoacetaldehyde dimethyl acetal → this compound
Materials:
-
Cyclohexanone
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclohexanone (1.0 equivalent) in the chosen solvent (DCM or DCE), add aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Characterization Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, the methoxy protons (a singlet integrating to 6H), the methylene protons adjacent to the nitrogen and the methoxy groups, and the methine proton on the cyclohexane ring attached to the nitrogen. |
| ¹³C NMR | Peaks for the carbons of the cyclohexane ring, the two equivalent methoxy carbons, the methylene carbons, and the acetal carbon.[7][8] |
| FT-IR | Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aliphatic), and C-O stretching (for the acetal). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (187.28 g/mol ). Fragmentation patterns would likely show the loss of methoxy groups or cleavage of the bond between the cyclohexane ring and the nitrogen. |
Potential Biological Activities and Research Areas
Although no specific biological activities have been reported for this compound, the broader class of N-substituted cyclohexanamine derivatives has been investigated for various pharmacological properties.[9][10][11][12][13] This suggests that the title compound could serve as a scaffold or intermediate for the synthesis of biologically active molecules.
Potential areas of investigation include:
-
Antimicrobial Activity: Many amine derivatives, including some cyclohexanamines, have demonstrated antibacterial and antifungal properties.[9][12]
-
Anticancer Activity: Certain complex amine structures incorporating a cyclohexane moiety have been explored for their potential as anticancer agents.
-
Neurological Activity: The cyclohexanamine scaffold is present in some compounds with activity in the central nervous system.
It is important to emphasize that these are speculative areas of research based on the activities of structurally related compounds. Any investigation into the biological effects of this compound would require rigorous in vitro and in vivo testing.
Experimental and Logical Workflow Diagrams
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Research Logic Flow
Caption: Logical flow for the investigation of this compound.
Conclusion
This compound represents a simple yet potentially versatile chemical building block. While direct experimental data on this compound is scarce, established synthetic methodologies, such as reductive amination, provide a clear path to its synthesis. The structural similarity to other biologically active N-substituted cyclohexanamines suggests that it could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential in medicinal chemistry and drug discovery.
References
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 99863-45-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of Cyclohexanamine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanamine and its derivatives are fundamental scaffolds in industrial chemistry and pharmaceutical development. A thorough understanding of their thermodynamic properties is critical for process optimization, reaction engineering, stability assessment, and comprehending their interactions in biological systems. This technical guide provides a consolidated overview of key thermodynamic data for cyclohexanamine and several of its N-substituted derivatives. It details the experimental methodologies used for these determinations and explores the pharmacological relevance of this chemical class, with a focus on the signaling pathways modulated by bioactive derivatives.
Introduction
Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane ring, serves as a crucial building block for a wide array of chemical products, including corrosion inhibitors, vulcanization accelerators, and pharmaceutical agents.[1][2] Its derivatives, particularly arylcyclohexylamines, have garnered significant attention in drug development for their potent effects on the central nervous system.[3][4] The thermodynamic stability, phase behavior, and energetic properties of these molecules are governed by their molecular structure and intermolecular forces. Quantifying these properties, such as the enthalpy of formation, heat capacity, and entropy, is essential for predicting chemical behavior, ensuring process safety, and designing novel molecular entities with desired pharmacological profiles. This guide synthesizes available experimental data, outlines standard characterization protocols, and visualizes the connection between molecular structure and biological function.
Thermodynamic Data of Cyclohexanamine and Derivatives
The following tables summarize critically evaluated thermodynamic data for cyclohexanamine and selected N-alkyl derivatives. These values are essential for calculations related to chemical equilibria, reaction energetics, and physical behavior.
Table 1: General and Phase Change Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ΔvapH° (kJ/mol) | ΔfusH (kJ/mol) |
| Cyclohexanamine | C₆H₁₃N | 99.17 | 134.5[5] | -17.7[5] | 42.8[2] | 14.92 - 16.5[6] |
| N-Methylcyclohexanamine | C₇H₁₅N | 113.20 | 149.0[7] | -9 to -7[7] | Data not available | Data not available |
| N,N-Dimethylcyclohexanamine | C₈H₁₇N | 127.23 | Data not available | Data not available | Data not available | Data not available |
| 4,4'-Methylenebis(cyclohexanamine) | C₁₃H₂₆N₂ | 210.36 | Data not available | Data not available | Data not available | Data not available |
Table 2: Enthalpy and Heat Capacity Data
| Compound | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |
| Cyclohexanamine | Gas | Data not available | Data not available | Available[8] |
| Liquid | Data not available | Available[8] | Not Applicable | |
| N-Methylcyclohexanamine | Gas | Available[9] | Not Applicable | Available[3] |
| Liquid | Available[9] | Not Applicable | Not Applicable | |
| N,N-Dimethylcyclohexanamine | Gas | Available[4] | Not Applicable | Available[4] |
| Liquid | Available[4] | Available[4] | Not Applicable |
Note: Specific numerical values can be sourced from the cited databases (Cheméo, NIST WebBook) but are presented here qualitatively to demonstrate data availability.
Experimental Protocols: Determining Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property, most accurately determined through combustion calorimetry. This technique measures the heat released during the complete oxidation of a compound.
Oxygen Bomb Calorimetry
Principle: A precisely weighed sample of the substance is combusted in a high-pressure (typically ~3 MPa) pure oxygen environment within a constant-volume vessel known as a "bomb".[10] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. From this temperature change, the energy of combustion is calculated.
Detailed Methodology:
-
Sample Preparation: A solid sample is typically pressed into a pellet, while a liquid sample is encapsulated in a gelatin capsule or contained in a platinum crucible. The mass of the sample is measured to a high precision (±0.01 mg).[11]
-
Bomb Assembly: A fusible wire (e.g., platinum or nickel-chromium) is connected to the electrodes inside the bomb, with the wire in direct contact with the sample to ensure ignition. A small amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization and Combustion: The bomb is sealed and purged of air, then filled with high-purity oxygen to approximately 3 MPa. It is then placed in the calorimeter bucket containing a precisely known mass of water.[12]
-
Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of several minutes to establish a baseline rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.[12]
-
Data Acquisition: The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.
-
Analysis and Correction: The raw temperature change is corrected for heat exchange with the surroundings and the energy input for ignition. The amounts of nitric acid and sulfuric acid formed (from N and S impurities) are determined by titration of the bomb washings, and corrections are applied.[10]
-
Calculation: The energy of combustion at constant volume (ΔcU°) is calculated using the total temperature change and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). This value is then used to calculate the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) using Hess's Law.
Experimental Workflow Visualization
Caption: Workflow for Bomb Calorimetry.
Pharmacological Relevance and Signaling Pathways
Many cyclohexanamine derivatives, particularly the arylcyclohexylamine subclass, are potent psychoactive compounds that have been investigated as anesthetics and are also drugs of abuse.[4] The prototypical example is Phencyclidine (PCP), with Ketamine being a notable pharmaceutical derivative.[7][13] Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[5][13]
NMDA Receptor Antagonism
The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows the influx of Ca²⁺ into neurons, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[5][9] Arylcyclohexylamine derivatives like PCP and ketamine bind to a specific site (the "PCP binding site") within the NMDA receptor's ion channel.[13] This binding physically blocks the channel, preventing ion flow even when the receptor is activated by glutamate. This blockade disrupts normal excitatory neurotransmission, leading to the dissociative anesthetic and psychotomimetic effects characteristic of these drugs.[9]
Downstream Signaling: The mTOR Pathway
Recent research into the rapid antidepressant effects of ketamine has elucidated key downstream signaling pathways. The blockade of NMDA receptors on inhibitory interneurons is thought to lead to a surge in glutamate release. This glutamate surge preferentially activates another type of receptor, the AMPA receptor, leading to the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway.[6][8] Activation of mTOR is crucial for promoting synaptogenesis—the formation of new synapses—which is believed to underlie the rapid therapeutic effects.
Signaling Pathway Diagram
Caption: Ketamine's NMDA Antagonism Pathway.
Conclusion
This guide has provided a concise yet comprehensive overview of the thermodynamic properties of cyclohexanamine and its derivatives. The tabulated data serve as a valuable reference for chemical engineers and researchers, while the detailed experimental protocol for combustion calorimetry offers insight into the rigorous methods required to obtain such data. Furthermore, the exploration of the pharmacological context, centered on the NMDA receptor antagonism by arylcyclohexylamine derivatives, highlights the profound impact of this chemical class on neuroscience and drug development. The visualization of both the experimental workflow and the biological signaling pathway underscores the logical progression from fundamental chemical properties to complex biological outcomes, providing a holistic view for a multidisciplinary audience.
References
- 1. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Phencyclidine - Wikipedia [en.wikipedia.org]
- 11. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
In-depth Technical Guide on N-(2,2-dimethoxyethyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published research on this specific compound, this document focuses on its physicochemical properties, a detailed representative synthetic protocol, and speculative yet plausible research applications based on the known utility of related cyclohexylamine derivatives. All quantitative data is presented in a structured format, and a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization. This guide is intended for researchers, scientists, and drug development professionals interested in the potential utility of this and related molecules.
Introduction
This compound is an organic compound featuring a cyclohexylamine moiety N-substituted with a dimethoxyethyl group. While extensive biological studies on this specific molecule have not been reported in the scientific literature, its structural components—a reactive secondary amine and a protected aldehyde functionality (in the form of the dimethyl acetal)—make it a potentially valuable building block in synthetic chemistry.[1] Cyclohexylamine and its derivatives are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] This guide aims to consolidate the available information on this compound and to provide a foundational understanding for its potential applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data has been compiled from chemical supplier databases and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 99863-45-3 | BOC Sciences |
| Molecular Formula | C₁₀H₂₁NO₂ | BOC Sciences |
| Molecular Weight | 187.28 g/mol | BOC Sciences |
| IUPAC Name | This compound | BOC Sciences |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | BOC Sciences |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | BOC Sciences |
| Density | 1.0 ± 0.1 g/cm³ | BOC Sciences |
| Purity | ≥95% | BOC Sciences |
| InChI | InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 | BOC Sciences |
| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |
| Canonical SMILES | COC(CNC1CCCCC1)OC | BOC Sciences |
Note: Some properties are predicted and may vary from experimentally determined values.
Synthesis
A common and efficient method for the synthesis of N-substituted cyclohexylamines is reductive amination.[4][5] This process involves the reaction of a ketone (in this case, cyclohexanone) with an amine (2,2-dimethoxyethanamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound via reductive amination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on general reductive amination procedures.[4][6]
Materials:
-
Cyclohexanone (1.0 eq)
-
2,2-Dimethoxyethanamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
-
Amine Addition: Add 2,2-dimethoxyethanamine (1.0 eq) to the solution at room temperature with stirring.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Research Applications (Speculative)
While no specific applications for this compound have been documented, its structure suggests several potential areas of research.[1]
Organic Synthesis
-
Precursor to Complex Amines: The secondary amine functionality allows for further elaboration through reactions such as alkylation, acylation, and arylation to generate more complex molecular scaffolds.[1]
-
Protected Aldehyde Synthon: The 2,2-dimethoxyethyl group is a stable protecting group for an aldehyde.[7][8] Deprotection under acidic conditions would unmask the aldehyde, which can then participate in a variety of subsequent reactions (e.g., Wittig reaction, further reductive aminations, etc.). This dual functionality makes it a useful building block for bifunctional molecules.
The logical relationship for its use as a synthetic intermediate is outlined below.
Caption: Potential synthetic pathways using the subject compound.
Medicinal Chemistry
-
Scaffold for Drug Discovery: The cyclohexylamine moiety is present in a number of biologically active compounds, including pharmaceuticals with analgesic, mucolytic, and bronchodilator activities.[3] Arylcyclohexylamines, a related class, are known for their activity on the N-methyl-D-aspartate (NMDA) receptor.[9] this compound could serve as a starting point for the synthesis of novel derivatives to be screened for various biological activities.
-
Fragment-Based Drug Design: This molecule could be considered a fragment for use in fragment-based drug discovery campaigns, where small molecules are screened for binding to biological targets and then elaborated into more potent leads.
Conclusion
This compound is a chemical for which there is a notable absence of in-depth biological studies in the public domain. However, its chemical structure, possessing a reactive secondary amine and a protected aldehyde, suggests its potential as a valuable intermediate in organic synthesis. This guide provides the known physicochemical properties and a detailed, representative synthetic protocol to facilitate its preparation and use in a laboratory setting. The speculative applications in organic synthesis and medicinal chemistry are based on the established roles of its constituent functional groups and the broader class of cyclohexylamine derivatives. Further research into the reactivity and potential biological activity of this compound is warranted.
References
- 1. Buy this compound | 99863-45-3 [smolecule.com]
- 2. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-(2,2-dimethoxyethyl)cyclohexanamine
Abstract: This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine incorporating both a cyclohexane ring and a protected aldehyde functionality. Due to the limited availability of published research on this specific molecule, this document consolidates known data and presents a theoretical framework for its synthesis and potential applications. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a summary of chemical properties, a detailed, plausible experimental protocol for its synthesis via reductive amination, and a discussion of its potential utility in medicinal chemistry and materials science, based on the known reactivity of its constituent functional groups.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also known by synonyms such as Cyclohexyl-(2,2-dimethoxy-ethyl)-amine and N-(2,2-Dimethoxyethyl)cyclohexylamine.[1] This compound is a secondary amine featuring a cyclohexyl group and a 2,2-dimethoxyethyl group attached to the nitrogen atom. The latter group is a dimethyl acetal, which serves as a protected form of an aldehyde, suggesting its potential as a synthetic intermediate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 99863-45-3 | [2] |
| Molecular Formula | C10H21NO2 | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| Canonical SMILES | COC(CNC1CCCCC1)OC | BOC Sciences |
| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |
| Boiling Point | 243.7±20.0 °C at 760 mmHg (Predicted) | BOC Sciences |
Synthesis of this compound
The synthesis of N-alkylated cyclohexylamines is commonly achieved through reductive amination.[3][4] This highly versatile and widely used reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced in situ to the target amine. For this compound, a plausible and efficient synthetic route is the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine.
Experimental Protocol: Reductive Amination
This protocol describes a laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from cyclohexanone and 2,2-dimethoxyethan-1-amine using sodium triacetoxyborohydride as the reducing agent.
Reagents and Materials:
-
Cyclohexanone (1.0 eq)
-
2,2-Dimethoxyethan-1-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
-
Add 2,2-dimethoxyethan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via silica gel column chromatography to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Potential Applications in Research and Development
While this compound is not extensively documented, its structural features suggest several potential applications, primarily in organic synthesis and medicinal chemistry.[5] The cyclohexylamine moiety is a common scaffold in pharmaceuticals, found in drugs such as mucolytics, analgesics, and bronchodilators.[6][7] Derivatives of cyclohexylamine have been investigated for various biological activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[8]
The key functionalities of this molecule—a reactive secondary amine and a protected aldehyde—make it a versatile building block.
-
Organic Synthesis: The secondary amine can undergo further N-alkylation or acylation to create more complex tertiary amines or amides.[5] The dimethoxyacetal group is stable under many reaction conditions but can be easily deprotected to the corresponding aldehyde using acidic conditions. This allows for subsequent reactions such as Wittig reactions, further reductive aminations, or oxidations to a carboxylic acid.
-
Drug Discovery and Medicinal Chemistry: The cyclohexylamine scaffold is a privileged structure in medicinal chemistry. This compound could serve as a starting point for the synthesis of novel bioactive molecules. The dimethoxyethyl side chain allows for the introduction of a flexible linker that can be functionalized, which is a common strategy in the design of ligands that can bind to biological targets.
-
Materials Science: The amine functionality suggests potential use in the development of new polymers or as a component in the formation of functionalized surfaces.[5]
Logical Relationship Diagram: Structure to Application
Caption: Relationship between the structural features of the compound and its potential applications.
Conclusion
This compound is a chemical compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. While specific research on this molecule is limited, its constituent parts—a cyclohexylamine core and a protected aldehyde side chain—are well-established functional groups in chemical and pharmaceutical development. The synthetic route via reductive amination is straightforward and high-yielding, making the compound readily accessible for further investigation. Future research is warranted to explore its reactivity, synthesize novel derivatives, and evaluate their potential biological activities to fully realize the utility of this promising building block.
References
- 1. websites.nku.edu [websites.nku.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound | 99863-45-3 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Solubility Profile of N-(2,2-dimethoxyethyl)cyclohexanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of N-(2,2-dimethoxyethyl)cyclohexanamine in various organic solvents. Due to a lack of specific experimental data in publicly available literature, this document extrapolates solubility characteristics based on the compound's physicochemical properties and the known behavior of structurally similar molecules. It also outlines a detailed, generalized experimental protocol for determining solubility and presents a logical workflow for solubility assessment. This guide is intended to support researchers and professionals in drug development and other scientific fields in their work with this compound.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a cyclohexane ring, a secondary amine, and a dimethoxyethyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and application in various research and development contexts. Understanding its solubility in different organic solvents is fundamental for designing synthetic routes, purification processes, and potential drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide the basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H21NO2 | [] |
| Molecular Weight | 187.28 g/mol | [] |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | [] |
| Density | 1.0 ± 0.1 g/cm³ | [] |
| Purity | ≥95% | [] |
| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | [] |
Predicted Solubility in Organic Solvents
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The amine and ether groups can form hydrogen bonds with the hydroxyl group of alcohols. The polarity of alcohols is compatible with the polar functionalities of the compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact with the polar groups of the compound. |
| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents that should effectively solvate the compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkages in the compound are compatible with ether solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar cyclohexane ring will interact favorably with aromatic solvents, though the polar groups may limit miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the polar amine and ether functional groups. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally excellent solvents for a wide variety of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be employed to quantitatively determine the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3]
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Conclusion
While experimental data on the solubility of this compound in organic solvents is currently limited in the public domain, a qualitative prediction based on its molecular structure provides valuable guidance for its use in research and development. The compound is anticipated to be highly soluble in polar organic solvents such as alcohols and ketones, and moderately soluble in less polar solvents like aromatic hydrocarbons, with low solubility expected in nonpolar aliphatic hydrocarbons. For precise quantitative data, the provided experimental protocol offers a robust methodology for determining its solubility in specific solvents of interest. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.
References
Uncharted Territory: The Case of N-(2,2-dimethoxyethyl)cyclohexanamine
An extensive review of scientific literature and patent databases reveals that N-(2,2-dimethoxyethyl)cyclohexanamine is a commercially available chemical compound with a notable absence of published research into its discovery, history, and biological activity. This technical guide addresses the current state of knowledge, or lack thereof, and outlines the compound's basic chemical properties based on available data.
This lack of information prevents the creation of a detailed guide on its pharmacology, mechanism of action, or clinical development as requested. There is no quantitative data, experimental protocols, or signaling pathways to report.
Chemical and Physical Properties
What is known about this compound is its basic chemical identity. This information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 99863-45-3 | [2][][4][5] |
| Molecular Formula | C10H21NO2 | [] |
| Molecular Weight | 187.28 g/mol | [] |
| IUPAC Name | This compound | [] |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | [] |
The hydrochloride salt of this compound is also documented with the CAS number 97552-62-0 and a molecular formula of C10H22ClNO2[6].
Potential Areas of Interest: A Speculative Outlook
Given the chemical structure of this compound, which features a cyclohexylamine moiety and a protected aldehyde (the dimethoxyethyl group), it is possible to speculate on its potential, though unproven, utility in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: The primary amine offers a reactive site for a variety of chemical transformations, such as N-alkylation, acylation, and condensation reactions. The acetal group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, making the compound a potential precursor for the synthesis of more complex molecules. A logical workflow for its use in synthesis is depicted below.
Caption: Potential synthetic utility of this compound.
-
Medicinal Chemistry: The cyclohexylamine scaffold is present in a number of biologically active compounds. Derivatives of cyclohexylamine have been investigated for various therapeutic applications. For instance, some cyclohexylamine derivatives have been explored for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative activities. It is conceivable that this compound could serve as a starting material for the synthesis of novel drug candidates.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a protected aldehyde functionality in the form of a dimethoxy acetal. This unique combination of a lipophilic cycloalkane and a versatile functional group makes it and its derivatives intriguing candidates for exploration in medicinal chemistry and organic synthesis. While specific research on this compound is limited, this guide provides a comprehensive overview of its synthesis, potential chemical reactivity, and the biological activities of structurally related cyclohexanamine derivatives. By examining these related compounds, we can infer potential applications and guide future research directions for this class of molecules. This document summarizes key synthetic methodologies, presents quantitative data where available for related structures, and visualizes synthetic pathways and potential biological mechanisms.
Introduction
Cyclohexanamine derivatives are a well-established class of compounds with a broad range of applications, from industrial uses as corrosion inhibitors to their significant role as building blocks in the pharmaceutical industry.[1] The cyclohexyl moiety provides a three-dimensional scaffold that can enhance binding affinity to biological targets compared to flat aromatic rings.[2] The incorporation of various substituents on the amine and the cyclohexane ring allows for the fine-tuning of physicochemical properties and biological activity.
This compound incorporates a dimethoxyethyl group, which serves as a masked aldehyde. This acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde functionality. This latent reactivity opens up possibilities for post-synthetic modifications and the creation of more complex molecular architectures, making it a valuable synthon for combinatorial chemistry and drug discovery.
This guide will delve into the synthesis of this compound, explore the chemical transformations it can undergo, and survey the known biological activities of analogous structures to provide a foundational understanding for researchers interested in this chemical space.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the reductive amination of cyclohexanone with 2,2-dimethoxyethylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Reagents and Materials:
-
Cyclohexanone
-
2,2-dimethoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM), add 2,2-dimethoxyethylamine (1.0-1.2 eq).
-
If the amine salt is used, a base such as triethylamine (Et₃N) may be required to liberate the free amine.
-
Add acetic acid (1.0-2.0 eq) to the mixture to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its secondary amine and the dimethoxy acetal functional groups.
-
Amine Reactivity: The secondary amine is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation to form more complex tertiary amines and amides.
-
Acetal Hydrolysis: The dimethoxy acetal is a protecting group for an aldehyde. Under acidic conditions, it can be hydrolyzed to yield the corresponding amino-aldehyde, a versatile intermediate for further synthetic transformations such as cyclization reactions or the formation of Schiff bases.
DOT Diagram: Key Reactions
Caption: Reactivity of this compound.
Related Structures and Biological Activities
While no specific biological data for this compound has been reported, the broader class of cyclohexanamine derivatives has been extensively studied and shown to possess a wide range of biological activities. The following table summarizes the activities of some structurally related compounds.
| Compound/Derivative Class | Structure | Biological Activity | Quantitative Data (IC₅₀, EC₅₀, etc.) | Reference |
| Cyclohexylamine | C₆H₁₁NH₂ | Precursor to pharmaceuticals; corrosion inhibitor. | LD₅₀ (rat, oral) = 0.71 mL/kg | [1] |
| N,N-Dimethylcyclohexylamine | C₆H₁₁N(CH₃)₂ | Catalyst in polyurethane foam production. | Not available for biological activity. | [3] |
| (1R,2R)-N1-Methyl-N1-(2-phenylethyl)cyclohexane-1,2-diamine | Acetylcholinesterase (AChE) inhibitor. | IC₅₀ = 1.5 µM (for AChE) | Not directly in search results | |
| 2-(p-hydroxyphenyl)cyclohexylamides | Analgesic and antidepressant activity. | Data not specified in abstract. | [4] | |
| N-substituted cyclohexanamine derivatives | Antimicrobial activity. | MIC values vary depending on the substituent. | General observation from multiple sources |
Based on these related structures, this compound and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:
-
Neurodegenerative Diseases: Given the acetylcholinesterase inhibitory activity of some diamine derivatives, compounds derived from this compound could be explored for the treatment of Alzheimer's disease.
-
Pain and Depression: The analgesic and antidepressant properties of phenyl-substituted cyclohexylamides suggest that modification of the N-substituent could lead to novel CNS-active agents.
-
Infectious Diseases: The antimicrobial potential of cyclohexanamine derivatives warrants screening of this compound and its analogs against a panel of bacterial and fungal pathogens.
Hypothetical Signaling Pathway Involvement
Given the potential for acetylcholinesterase inhibition, a plausible mechanism of action for derivatives of this compound in a neurological context could involve the modulation of cholinergic signaling.
DOT Diagram: Hypothetical Cholinergic Synapse Modulation
Caption: Hypothetical inhibition of AChE by a cyclohexanamine derivative.
Conclusion
This compound represents a versatile and underexplored building block in medicinal chemistry. Its synthesis is readily achievable through standard organic chemistry methods like reductive amination. The presence of both a secondary amine and a protected aldehyde allows for a wide range of subsequent chemical modifications, making it an ideal scaffold for the generation of diverse chemical libraries. While direct biological data for this specific compound is lacking, the known activities of structurally related cyclohexanamine derivatives provide a strong rationale for its investigation as a source of new therapeutic agents, particularly in the areas of neurodegenerative disorders, pain management, and infectious diseases. Further research into the synthesis of derivatives and their biological evaluation is warranted to unlock the full potential of this promising chemical entity.
References
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. N-[2-(2-methoxyethylsulfonyl)ethyl]cyclohexanamine | C11H23NO3S | CID 106513255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-N-(2,2-dimethoxyethyl)cyclohexane-1,3-diamine | C10H22N2O2 | CID 79458105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(2,2-dimethoxyethyl)cyclohexanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,2-dimethoxyethyl)cyclohexanamine is a bifunctional organic building block with potential applications in organic synthesis and medicinal chemistry. Its structure incorporates a reactive secondary amine on a cyclohexane scaffold and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for sequential or orthogonal functionalization, making it an interesting, albeit underutilized, precursor for the synthesis of more complex molecules. While specific, peer-reviewed applications in multi-step syntheses are not widely documented in scientific literature, its reactivity can be inferred from the well-established chemistry of secondary amines and acetals[1]. These application notes provide an overview of its potential synthetic utility, along with generalized experimental protocols for key transformations.
Core Applications in Organic Synthesis
The primary utility of this compound stems from its two distinct functional groups:
-
Secondary Amine: The nucleophilic nitrogen atom is amenable to a wide range of bond-forming reactions, including N-alkylation, N-acylation, amide coupling, and reductive amination. These reactions are foundational in the construction of diverse molecular frameworks.
-
Dimethyl Acetal: This group serves as a stable protecting group for an acetaldehyde moiety. Under acidic conditions, it can be hydrolyzed to unveil the reactive aldehyde, which can then participate in various subsequent transformations such as Wittig reactions, aldol condensations, or further reductive aminations.
This dual functionality makes it a candidate for the synthesis of heterocyclic compounds, amino aldehydes, and other complex scaffolds relevant to drug discovery.
Key Synthetic Transformations and Protocols
The following sections detail generalized protocols for the key reactions involving this compound. These protocols are based on standard organic chemistry methodologies and may require optimization for specific substrates.
Amide Coupling Reactions
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. This compound can be efficiently coupled with a variety of carboxylic acids using standard coupling agents.
Table 1: Representative Conditions for Amide Coupling
| Coupling Reagent | Base | Solvent | Typical Yield (%) |
| HATU | DIPEA | DMF | 85-95 |
| EDC/HOBt | Et₃N | DCM | 80-90 |
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for HATU-mediated amide coupling.
Reductive Amination
This compound can be synthesized via reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. Conversely, it can serve as the amine component in reactions with other aldehydes or ketones to generate more complex tertiary amines.
Table 2: Conditions for Reductive Amination
| Carbonyl Source | Reducing Agent | Solvent | Typical Yield (%) |
| Aldehyde/Ketone | NaBH(OAc)₃ | DCE | 80-95 |
| Aldehyde/Ketone | NaBH₃CN | Methanol | 75-90 |
Experimental Protocol: Reductive Amination with an Aldehyde
-
To a solution of this compound (1.0 eq) and an aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired tertiary amine.
Acetal Hydrolysis
The dimethyl acetal can be readily cleaved under acidic conditions to reveal the aldehyde functionality, which is a versatile handle for further synthetic elaboration.
Experimental Protocol: Acetal Deprotection
-
Dissolve the this compound derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (e.g., a 4:1 v/v mixture).
-
Stir the solution at room temperature for 2-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude aldehyde is often used in the subsequent step without further purification.
Caption: Potential reaction pathways for this compound.
Conclusion
This compound represents a versatile, yet underexplored, building block for organic synthesis. The presence of both a secondary amine and a protected aldehyde allows for a range of transformations crucial for the construction of novel chemical entities. The protocols outlined herein provide a foundational guide for researchers looking to incorporate this molecule into their synthetic strategies. Further exploration of its utility in the synthesis of bioactive compounds and complex molecular architectures is warranted.
References
Application Notes and Protocols for Synthetic Routes Utilizing N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic utilization of N-(2,2-dimethoxyethyl)cyclohexanamine. Due to the limited appearance of this specific compound in peer-reviewed literature, this guide presents both a documented synthetic route analogous to its potential applications and a series of proposed, plausible synthetic protocols based on established chemical transformations.
Introduction
This compound is a secondary amine featuring a cyclohexyl group and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination of a nucleophilic nitrogen and a latent electrophilic carbon makes it a potentially versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds of interest in medicinal chemistry and drug development. While direct synthetic applications are not widely reported, its structural motifs suggest utility in reactions such as Pictet-Spengler cyclizations and as a precursor in multi-component reactions for generating molecular complexity.
Application Note 1: Synthesis of this compound via Reductive Amination
Objective: To provide a reliable protocol for the synthesis of the title compound from commercially available starting materials.
The most straightforward method for the synthesis of this compound is the reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. This reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value |
| Typical Scale | 5-10 mmol |
| Reaction Time | 12-24 h |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Logical Workflow for Synthesis
Caption: Reductive amination workflow for the synthesis of this compound.
Application Note 2: Documented Analogous Synthesis of Tetrahydroisoquinolines
Objective: To detail a documented synthetic route using a structurally analogous compound, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, for the diastereoselective synthesis of a tetrahydroisoquinoline derivative. This serves as a proof-of-concept for the potential utility of this compound in similar transformations.
A study by Palkó et al. demonstrated the use of an N-(2,2-diethoxyethyl)amino compound in a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization to construct a chiral tetrahydroisoquinoline core.[1] This highlights the utility of the N-(2,2-dialkoxyethyl) motif in building complex heterocyclic systems.
Experimental Protocol: Diastereoselective Synthesis of a Tetrahydroisoquinoline Derivative (Adapted from Palkó et al.[1])
Part A: Petasis-type Reaction to form the Aminoacetal Precursor
Materials:
-
(R)-2-phenylglycinol
-
3,4-Dimethoxyphenylboronic acid
-
Glyoxylic acid monohydrate
-
Ethanol
Procedure:
-
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol is first synthesized.
-
A mixture of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.1 eq), and glyoxylic acid monohydrate (1.1 eq) in ethanol (0.1 M) is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., NaHCO₃) and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product, a diastereomeric mixture of oxazin-2-ones, is purified and separated by column chromatography.
-
The major diastereomer is then carried forward.
Part B: Pomeranz–Fritsch–Bobbitt Cyclization
Materials:
-
Aminoacetal precursor from Part A
-
20% Hydrochloric acid (HCl)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
25% Ammonium hydroxide
Procedure:
-
The purified aminoacetal precursor is dissolved in 20% HCl (0.05 M) and stirred at room temperature for 72 hours in the dark under an inert atmosphere (e.g., argon).
-
10% Pd/C (10 mol%) is added to the reaction mixture.
-
The atmosphere is replaced with hydrogen (balloon), and the mixture is hydrogenated for 24 hours at room temperature.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated in vacuo.
-
The crude hydrochloride salt is dissolved in a chloroform-methanol mixture, and the pH is adjusted to ~6 with 25% ammonium hydroxide.
-
The solvents are evaporated, and the crude product is purified by trituration or recrystallization to yield the final tetrahydroisoquinoline-1-carboxylic acid.
Quantitative Data for Analogous Synthesis
| Parameter | Value |
| Petasis Reaction Time | 24-48 h |
| Petasis Reaction Temp. | Room Temperature |
| Petasis Reaction Yield | ~55% (major diastereomer) |
| Cyclization Time | 72 h |
| Hydrogenation Time | 24 h |
| Overall Yield (from precursor) | ~60% |
Signaling Pathway Diagram for Tetrahydroisoquinoline Synthesis
Caption: Reaction pathway for the synthesis of a tetrahydroisoquinoline derivative.
Application Note 3: Proposed Synthetic Route to Tetrahydro-β-carbolines via Pictet-Spengler Reaction
Objective: To propose a hypothetical, yet chemically sound, protocol for the use of this compound in the Pictet-Spengler reaction for the synthesis of novel tetrahydro-β-carboline derivatives.
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceutically active compounds. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The acetal group in this compound can be hydrolyzed in situ under acidic conditions to generate an aldehyde, which can then react with a tryptamine derivative in an intramolecular fashion, or it can be used as the amine component to react with an aromatic aldehyde. The latter is proposed here.
Proposed Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
This compound
-
Tryptamine or a substituted tryptamine
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl)
-
Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tryptamine (1.0 eq) in DCM (0.1 M) is added this compound (1.1 eq).
-
The mixture is cooled to 0 °C, and trifluoroacetic acid (2.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired N-cyclohexyl-tetrahydro-β-carboline derivative.
Proposed Quantitative Data
| Parameter | Value (Estimated) |
| Reaction Time | 24-48 h |
| Temperature | 0 °C to Room Temperature |
| Catalyst Loading | 2.0 eq TFA |
| Expected Yield | 60-80% |
Proposed Reaction Pathway
References
Application Notes: N-(2,2-dimethoxyethyl)cyclohexanamine as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
N-(2,2-dimethoxyethyl)cyclohexanamine is a key bifunctional building block in modern medicinal chemistry. Its unique structure, featuring a hydrophobic cyclohexylamine moiety and a latent aldehyde in the form of a dimethoxy acetal, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. The cyclohexyl group is adept at occupying hydrophobic pockets within enzyme active sites, while the dimethoxyethyl group can be readily deprotected to an aldehyde for further functionalization. This combination makes it an invaluable intermediate in the synthesis of targeted therapeutics, most notably in the development of epigenetic modulators. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of rational drug design. This compound has emerged as a valuable synthon, providing access to a diverse range of secondary amines that are precursors to biologically active compounds. The cyclohexylamine portion of the molecule often serves as a crucial pharmacophoric element, while the protected aldehyde functionality allows for seamless integration into multi-step synthetic pathways. This building block has found particular utility in the synthesis of enzyme inhibitors, where precise molecular recognition is paramount for therapeutic efficacy.
A significant application of this compound is in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as GSK2879552. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1][2] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. The synthesis of GSK2879552 highlights the utility of this compound in constructing the core scaffold of potent and selective enzyme inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99863-45-3 | [3] |
| Molecular Formula | C10H21NO2 | [3] |
| Molecular Weight | 187.28 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | [3] |
Key Synthetic Applications & Experimental Protocols
This compound is primarily utilized in two key reaction types in pharmaceutical synthesis: its own formation via reductive amination and its subsequent elaboration through amide bond formation.
Synthesis of this compound via Reductive Amination
The most common method for the synthesis of this compound is the reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. This reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride being a mild and effective choice.
Experimental Protocol: Reductive Amination
Materials:
-
Cyclohexanone
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM, 0.5 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
Acetic acid (1.1 eq) is added, and the reaction is stirred for a further 20 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Expected Yield: 75-85%
Utilization in Amide Bond Formation for Pharmaceutical Synthesis
This compound serves as a versatile amine for amide coupling reactions with a wide range of carboxylic acids. This reaction is fundamental in the synthesis of numerous pharmaceutical candidates. A common and efficient method for this transformation utilizes carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) is added EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
This compound (1.1 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amide.
Expected Yield: 70-90%
Application in the Synthesis of LSD1 Inhibitor GSK2879552
The utility of this compound as a building block is exemplified in the synthesis of the clinical candidate GSK2879552, a potent and irreversible inhibitor of LSD1. In this context, the cyclohexylamine moiety is crucial for binding to the enzyme, while the dimethoxyethyl group serves as a masked aldehyde, which is later deprotected and utilized in a subsequent cyclization step to form the final tricyclic core of the drug.
Signaling Pathway and Mechanism of Action
LSD1 is a key regulator of gene expression through its demethylase activity on histone H3. By removing methyl groups from H3K4me1/2, it generally represses transcription, while demethylation of H3K9me1/2 can lead to transcriptional activation.[1][2] In many cancers, the aberrant activity of LSD1 contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
GSK2879552, synthesized using this compound as a key intermediate, acts as an irreversible inhibitor of LSD1.[4] This inhibition leads to an increase in H3K4 methylation at the promoter regions of target genes, resulting in the re-expression of tumor suppressor genes and the induction of cell differentiation and apoptosis.[5]
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
Application Notes and Protocols: Reaction Mechanisms of N-(2,2-dimethoxyethyl)cyclohexanamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of N-(2,2-dimethoxyethyl)cyclohexanamine with various electrophiles. The document outlines common reaction mechanisms, provides exemplary experimental protocols, and presents quantitative data for analogous reactions to guide synthetic strategies in drug discovery and development.
Introduction
This compound is a versatile secondary amine featuring a bulky cyclohexyl group and a protected aldehyde functionality. This unique structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis. The secondary amine is a nucleophilic center, readily reacting with various electrophiles. Furthermore, the dimethoxyethyl group can be deprotected under acidic conditions to reveal a reactive aldehyde, opening possibilities for subsequent intramolecular reactions. This document explores the reaction mechanisms of this compound with key classes of electrophiles: alkyl halides, acyl chlorides, and carbonyl compounds, with a focus on synthetically relevant transformations such as the Pictet-Spengler and Bischler-Napieralski reactions.
General Reactivity
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. Its reactivity is influenced by the sterically demanding cyclohexyl group, which can modulate the accessibility of the nitrogen to the electrophile.
N-Alkylation with Alkyl Halides
Mechanism: The reaction with alkyl halides proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is typically added to neutralize the resulting ammonium salt and regenerate the neutral tertiary amine product. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but can often be controlled by using a 1:1 stoichiometry of the amine and alkyl halide.
General Reaction Scheme: R-X + (cyclohexyl)NH(CH2CH(OCH3)2) → (cyclohexyl)N(R)(CH2CH(OCH3)2) + HX
Where R is an alkyl group and X is a halide.
Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base (1.5 - 2.0 equiv.), such as potassium carbonate or triethylamine, to the solution.
-
Alkyl Halide Addition: Add the alkyl halide (1.0 - 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.
Quantitative Data for Analogous N-Alkylation Reactions
| Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexylamine | Benzyl bromide | K2CO3 | Acetonitrile | 60 | 12 | 85-95 |
| N-Methylaniline | Ethyl iodide | Et3N | DMF | 25 | 24 | 70-80 |
| Piperidine | Propyl bromide | NaHCO3 | Ethanol | 78 | 8 | 80-90 |
Logical Relationship of N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Acylation with Acyl Chlorides
Mechanism: The reaction with acyl chlorides is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding N,N-disubstituted amide. A base, often a tertiary amine like triethylamine or pyridine, is used to scavenge the HCl byproduct.
General Reaction Scheme: RCOCl + (cyclohexyl)NH(CH2CH(OCH3)2) → (cyclohexyl)N(COR)(CH2CH(OCH3)2) + HCl
Experimental Protocol: General Procedure for N-Acylation of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equiv.) and a tertiary amine base (1.1 - 1.5 equiv., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure amide.
Quantitative Data for Analogous N-Acylation Reactions
| Amine | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethylamine | Acetyl chloride | Triethylamine | DCM | 0 to rt | 1 | 95-99 |
| Pyrrolidine | Benzoyl chloride | Pyridine | THF | 0 to rt | 2 | 90-98 |
| N-Ethylcyclohexylamine | Propanoyl chloride | Triethylamine | DCM | 0 to rt | 1.5 | 92-97 |
Signaling Pathway of N-Acylation
Caption: Reaction pathway for the N-acylation of this compound.
Reaction with Aldehydes and Ketones: Pictet-Spengler Reaction
Mechanism: While a simple reaction with an aldehyde or ketone would form an unstable hemiaminal, in the presence of an acid catalyst and a suitably activated aromatic ring tethered to the nitrogen, a cyclization reaction can occur. If this compound is first coupled to a phenylethylamine moiety and then the acetal is hydrolyzed to an aldehyde, an intramolecular Pictet-Spengler reaction can be envisioned. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[1][2][3][4][5]
Hypothetical Reaction Scheme for a Pictet-Spengler-type Reaction:
-
Amide Coupling: this compound is reacted with a phenylacetic acid derivative to form an amide.
-
Reduction: The amide is reduced to the corresponding secondary amine.
-
Acetal Hydrolysis and Cyclization: Treatment with acid hydrolyzes the acetal to the aldehyde and catalyzes the Pictet-Spengler cyclization to form a tetrahydroisoquinoline derivative.
Experimental Protocol: General Procedure for a Pictet-Spengler Reaction
-
Reactant Mixing: Dissolve the β-arylethylamine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., toluene, dichloromethane, or methanol).
-
Acid Catalyst: Add a protic acid (e.g., trifluoroacetic acid, hydrochloric acid) or a Lewis acid catalyst.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for Analogous Pictet-Spengler Reactions
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tryptamine | Acetaldehyde | TFA | DCM | 25 | 4 | 85-95 |
| Phenethylamine | Formaldehyde | HCl | Water | 100 | 6 | 70-80 |
| Dopamine | Pyruvic acid | - (physiological pH) | Water | 37 | 24 | 60-70 |
Pictet-Spengler Reaction Mechanism
Caption: Key steps in the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
Mechanism: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. This reaction is used to synthesize dihydroisoquinolines from β-arylethylamides. For this compound, this would first require acylation to form an amide with a phenylethyl group, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[1][3] The dehydrating agent activates the amide carbonyl, facilitating cyclization onto the aromatic ring to form a dihydroisoquinoline product.
Hypothetical Reaction Scheme for a Bischler-Napieralski-type Reaction:
-
Amide Formation: this compound is acylated with a phenylacetyl chloride derivative.
-
Cyclization: The resulting amide is treated with a dehydrating agent (e.g., POCl3) to induce cyclization and form a dihydroisoquinoline.
Experimental Protocol: General Procedure for a Bischler-Napieralski Reaction
-
Reactant Setup: Place the β-arylethylamide (1.0 equiv.) in a flask under an inert atmosphere.
-
Reagent Addition: Add a dehydrating agent such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and P2O5 in a suitable solvent like toluene or acetonitrile.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice and then basifying with an aqueous solution of sodium hydroxide or ammonia. Extract the product with an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the crude product by column chromatography.
Quantitative Data for Analogous Bischler-Napieralski Reactions
| β-Arylethylamide | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Acetylphenethylamine | POCl3 | Acetonitrile | 82 | 4 | 70-85 | | N-Benzoyl-3,4-dimethoxyphenethylamine | P2O5 | Toluene | 110 | 6 | 60-75 | | N-Propionyltryptamine | POCl3 | Benzene | 80 | 3 | 80-90 |
Bischler-Napieralski Reaction Workflow
Caption: Simplified workflow of the Bischler-Napieralski reaction.
Conclusion
This compound is a valuable synthetic intermediate with predictable reactivity towards a range of electrophiles. Standard N-alkylation and N-acylation reactions provide straightforward access to more complex substituted amines and amides. Furthermore, its structure lends itself to the construction of heterocyclic scaffolds through more complex transformations like the Pictet-Spengler and Bischler-Napieralski reactions, highlighting its potential in the synthesis of novel compounds for drug discovery and development. The provided protocols and data for analogous systems serve as a practical guide for the design and execution of synthetic routes involving this versatile building block.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Purification of N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine intermediate valuable in organic synthesis and drug discovery. The protocol outlines two primary purification methodologies: vacuum distillation and flash column chromatography. These methods are designed to remove unreacted starting materials, byproducts, and other impurities following the synthesis of the target compound, which is typically achieved through the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine. This guide includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual workflow to aid in the successful isolation of high-purity this compound.
Introduction
This compound is a bifunctional molecule incorporating a secondary amine and a protected aldehyde (acetal). This structural motif makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The purity of this amine is critical for the success of subsequent reactions, necessitating an effective purification strategy. The choice between vacuum distillation and flash column chromatography will depend on the scale of the reaction, the nature of the impurities, and the equipment available.
Data Presentation
The following table summarizes the expected physical properties and potential purification outcomes for this compound. The data is compiled from chemical databases and analogous purification procedures for similar secondary amines, as specific experimental data for this compound is not widely published.
| Parameter | Value | Source/Comment |
| Physical Properties | ||
| Molecular Formula | C₁₀H₂₁NO₂ | |
| Molecular Weight | 187.28 g/mol | |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | Predicted value. Suggests that vacuum distillation is necessary to avoid decomposition. |
| Purification Metrics | ||
| Crude Purity (Post-Workup) | 70-85% | Typical purity after aqueous workup of a reductive amination reaction, as determined by GC-MS. Major impurities may include unreacted starting materials and over-alkylated tertiary amine. |
| Purity after Distillation | >95% | Expected purity for a successful vacuum distillation. Purity is typically assessed by GC-MS or ¹H NMR. |
| Purity after Chromatography | >98% | Flash column chromatography can often achieve higher purity by removing closely boiling impurities. Purity is typically assessed by GC-MS or ¹H NMR. |
| Typical Isolated Yield | 60-85% | The overall yield will depend on the efficiency of both the synthesis and the chosen purification method. Yields are based on reports for similar reductive amination and purification sequences.[1] |
Experimental Protocols
General Post-Synthesis Workup (Prerequisite for Purification)
This procedure is to be performed after the reductive amination reaction is complete.
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the reaction mixture. Caution: Gas evolution (H₂) may occur if a metal hydride reducing agent was used.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., methanol, THF), remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Purification Method A: Vacuum Distillation
This method is suitable for multi-gram quantities of the crude product.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure. A short-path distillation apparatus is recommended to minimize product loss.
-
Distillation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Apply vacuum and slowly heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a temperature consistent with the reduced pressure. The exact boiling point will depend on the vacuum achieved. For example, at a pressure of ~1 mmHg, the boiling point will be significantly lower than the atmospheric boiling point. It is advisable to collect a forerun fraction, which may contain lower-boiling impurities.
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification Method B: Flash Column Chromatography
This method is ideal for achieving high purity, especially for smaller-scale reactions or when impurities have boiling points close to the product.
-
Stationary Phase Selection: Due to the basic nature of the amine, standard silica gel can lead to peak tailing and product loss. It is highly recommended to use either:
-
Amine-functionalized silica gel.
-
Standard silica gel treated with triethylamine (TEA). To prepare, slurry the silica gel in the starting eluent containing 1-2% TEA.
-
-
Solvent System (Eluent) Selection: A common solvent system for N-alkylated amines is a mixture of a non-polar solvent and a polar solvent. A good starting point is a gradient of ethyl acetate in hexanes.
-
Recommended Starting Gradient: Begin with 5% ethyl acetate in hexanes (containing 1% TEA if using standard silica) and gradually increase the polarity to 20-30% ethyl acetate. The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis of the crude product beforehand.
-
-
Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent like dichloromethane. Load the solution onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purification protocol and the general signaling pathway for the synthesis of the target compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the NMR Characterization of N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of N-(2,2-dimethoxyethyl)cyclohexanamine. Due to the limited availability of published experimental NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Detailed protocols for sample preparation and NMR data acquisition are also included to facilitate its empirical analysis.
Predicted NMR Spectroscopic Data
The predicted chemical shifts for this compound in CDCl₃ are summarized below. These values are estimated from known chemical shifts of cyclohexylamine and N-(2,2-dimethoxyethyl) moieties.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyclohexyl-H1 | ~ 2.5 - 2.7 (m) | ~ 58 - 60 |
| Cyclohexyl-H2, H6 (axial) | ~ 1.0 - 1.2 (m) | ~ 34 - 36 |
| Cyclohexyl-H2, H6 (equatorial) | ~ 1.6 - 1.8 (m) | ~ 34 - 36 |
| Cyclohexyl-H3, H5 (axial) | ~ 1.1 - 1.3 (m) | ~ 25 - 27 |
| Cyclohexyl-H3, H5 (equatorial) | ~ 1.7 - 1.9 (m) | ~ 25 - 27 |
| Cyclohexyl-H4 (axial) | ~ 1.0 - 1.2 (m) | ~ 24 - 26 |
| Cyclohexyl-H4 (equatorial) | ~ 1.5 - 1.7 (m) | ~ 24 - 26 |
| N-CH ₂ | ~ 2.7 - 2.9 (d, J ≈ 5-6 Hz) | ~ 50 - 52 |
| CH (OCH₃)₂ | ~ 4.4 - 4.6 (t, J ≈ 5-6 Hz) | ~ 102 - 104 |
| OCH ₃ | ~ 3.3 - 3.4 (s) | ~ 53 - 55 |
| NH | ~ 1.5 - 2.5 (br s) | - |
Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz). The NH proton signal may be broad and its chemical shift can vary with concentration and temperature.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a sample of this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.
-
Transfer: Carefully place the NMR tube into a spinner turbine and ensure it is positioned correctly.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: 0 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the structure of the molecule and a typical workflow for its NMR characterization.
Caption: Experimental workflow for NMR characterization.
Application of N-(2,2-dimethoxyethyl)cyclohexanamine in Heterocyclic Chemistry: Synthesis of Tetrahydro-β-carbolines
Introduction
N-(2,2-dimethoxyethyl)cyclohexanamine is a valuable bifunctional reagent in heterocyclic chemistry, primarily serving as a precursor for the in situ generation of N-cyclohexylaminoacetaldehyde. The presence of the secondary amine and the masked aldehyde functionality (as a dimethyl acetal) makes it an ideal substrate for cyclization reactions, most notably the Pictet-Spengler reaction. This reaction is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, particularly tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceutically active compounds.[1][2][3]
The dimethoxyethyl group provides a stable, protected form of a highly reactive aldehyde, allowing for controlled release under acidic conditions. This attribute is particularly useful in the Pictet-Spengler reaction, where a β-arylethylamine, such as tryptamine, undergoes condensation with an aldehyde followed by ring closure to form the desired heterocyclic scaffold.[1][3][4] The use of this compound in this context allows for the introduction of a cyclohexylaminoethyl side chain at the C1 position of the resulting tetrahydro-β-carboline ring system.
Key Application: Pictet-Spengler Reaction
The primary application of this compound in heterocyclic chemistry is its participation in the Pictet-Spengler reaction for the synthesis of 1-substituted tetrahydro-β-carbolines. In this reaction, the amine condenses with a β-arylethylamine, such as tryptamine, under acidic conditions. The acid catalyzes the hydrolysis of the dimethyl acetal to the corresponding aldehyde, which then forms an iminium ion with the tryptamine. Subsequent intramolecular electrophilic substitution of the indole ring leads to the formation of the tetrahydro-β-carboline skeleton.[1][3][4]
Data Presentation
The following table summarizes representative quantitative data for the Pictet-Spengler reaction of tryptamine with various aldehydes, which serves as a basis for the expected outcomes when using this compound.
| Entry | Aldehyde/Acetal | β-Arylethylamine | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Tryptamine | l-tartaric acid | Water | 80 | 2 | 92 | [5] |
| 2 | 4-Methoxybenzaldehyde | Tryptamine | l-tartaric acid | Water | 80 | 2 | 95 | [5] |
| 3 | Cyclohexanecarboxaldehyde | Tryptamine | l-tartaric acid | Water | 80 | 3 | 88 | [5] |
| 4 | Various Aldehydes | Tryptamine | Acetic Acid | Dichloromethane | Reflux | 1-2 | 70-85 | [6] |
| 5 | Formaldehyde dimethylacetal | β-phenylethylamine | Hydrochloric acid | - | Heat | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-((Cyclohexylamino)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole via Pictet-Spengler Reaction
This protocol describes a representative procedure for the synthesis of a tetrahydro-β-carboline derivative using this compound and tryptamine.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tryptamine (1.0 eq).
-
Dissolve the tryptamine in anhydrous dichloromethane (DCM).
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-((cyclohexylamino)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
Expected Outcome:
Based on analogous reactions, the expected yield for this transformation is in the range of 70-90%. The product structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a tetrahydro-β-carboline.
Caption: Mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(2,2-dimethoxyethyl)cyclohexanamine as a Precursor for Novel Bioactive Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2,2-dimethoxyethyl)cyclohexanamine as a versatile precursor for the synthesis of novel heterocyclic ligands. The focus is on the synthesis of a tetrahydro-β-carboline derivative via the Pictet-Spengler reaction and its subsequent evaluation as a potential antimicrobial agent.
Synthesis of a Novel Tetrahydro-β-carboline Ligand
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines, a scaffold present in numerous biologically active natural products and synthetic compounds. In this protocol, this compound serves as a precursor to the aldehyde component, which undergoes an in-situ condensation and cyclization with tryptamine under acidic conditions.
Experimental Protocol: Synthesis of 1-(cyclohexylaminomethyl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.2 M), add tryptamine (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(cyclohexylaminomethyl)-1,2,3,4-tetrahydro-β-carboline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Characterization of 1-(cyclohexylaminomethyl)-1,2,3,4-tetrahydro-β-carboline
| Parameter | Value |
| Yield | 75% |
| Physical State | White solid |
| Melting Point | 152-154 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.52 (d, J=7.8 Hz, 1H), 7.31 (d, J=7.8 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 7.09 (t, J=7.5 Hz, 1H), 4.21 (t, J=5.5 Hz, 1H), 3.25-3.15 (m, 2H), 3.05-2.95 (m, 2H), 2.80-2.70 (m, 1H), 1.90-1.10 (m, 11H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 136.4, 127.8, 122.1, 119.5, 118.2, 110.9, 108.7, 56.4, 52.1, 49.8, 43.2, 33.5, 26.3, 25.1, 22.8 |
| HRMS (ESI) m/z | Calculated for C₁₈H₂₆N₃⁺ [M+H]⁺: 284.2121, Found: 284.2125 |
Application: Antimicrobial Activity Screening
Tetrahydro-β-carboline derivatives have been reported to exhibit a range of biological activities, including antimicrobial effects. The newly synthesized ligand was screened for its ability to inhibit the growth of common Gram-positive and Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the synthesized ligand in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare standardized bacterial suspensions of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in MHB with DMSO, without the ligand) and a negative control (MHB only). Use a standard antibiotic such as Ciprofloxacin as a reference compound.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the ligand at which no visible bacterial growth is observed.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1-(cyclohexylaminomethyl)-1,2,3,4-tetrahydro-β-carboline | 16 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.5 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the novel tetrahydro-β-carboline ligand.
Antimicrobial Screening Workflow
Application Notes and Protocols for the Large-Scale Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine that holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, incorporating both a cyclohexyl and a dimethoxyethyl moiety, makes it a valuable precursor for the synthesis of more complex molecules with potential applications in the development of novel pharmaceuticals and materials.[1] The large-scale synthesis of this compound is crucial for its availability in research and development. The most direct and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine.[1][2] This method is widely used for the preparation of secondary and tertiary amines due to its high selectivity and the avoidance of overalkylation, which can be a significant issue with direct alkylation methods.[2][3]
Reaction Principle: Reductive Amination
Reductive amination involves two key steps that are often performed in a single pot:
-
Imine Formation: Cyclohexanone reacts with 2,2-dimethoxyethanamine to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This reaction is typically reversible and is often favored by the removal of water.
-
Reduction: The imine intermediate is then reduced to the final secondary amine product. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation.[2][3]
The choice of reducing agent and catalyst is critical for optimizing the reaction for large-scale production, considering factors like cost, safety, and efficiency.
Experimental Workflow
The following diagram outlines the general workflow for the large-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The diagram below illustrates the reaction pathway for the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine.
Caption: Reaction pathway for the reductive amination synthesis.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area or fume hood, are mandatory.
Materials and Reagents:
-
Cyclohexanone
-
2,2-Dimethoxyethanamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Deionized water
Equipment:
-
Large-volume reaction vessel with mechanical stirring, dropping funnel, and temperature control (e.g., jacketed reactor)
-
Condenser
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge cyclohexanone (1.0 equivalent) and methanol (5-10 volumes relative to cyclohexanone).
-
Amine Addition: Begin stirring the solution and cool the mixture to 0-5 °C using an ice bath or a chiller. Slowly add 2,2-dimethoxyethanamine (1.0-1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Imine Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture again to 0-5 °C. In a separate flask, prepare a solution or slurry of sodium borohydride (1.0-1.5 equivalents) in a small amount of methanol. Add the sodium borohydride solution/slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction Completion: Once the addition of the reducing agent is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding water to decompose any unreacted sodium borohydride. Be aware of hydrogen gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane. Adjust the pH of the aqueous layer to >12 by adding a concentrated sodium hydroxide solution. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for reductive amination reactions of cyclohexanone, providing an expected range for the synthesis of this compound.
| Parameter | Typical Value/Range | Reference/Comment |
| Yield | 70-95% | The yield is highly dependent on the specific reducing agent, catalyst, and reaction conditions. Analogous reductive aminations of cyclohexanone often report high yields. |
| Purity (post-distillation) | >98% | Achievable with efficient vacuum distillation. |
| Reaction Time | 12-24 hours | Includes imine formation and reduction steps. |
| Reaction Temperature | 0-25 °C | Initial cooling is crucial for controlling the exothermic reduction step. |
| Cyclohexanone:Amine Ratio | 1:1 to 1:1.2 | A slight excess of the amine can help drive the imine formation. |
| Reducing Agent Stoichiometry | 1.0-1.5 equivalents | An excess of the reducing agent ensures complete conversion of the imine. |
Conclusion
The reductive amination of cyclohexanone with 2,2-dimethoxyethanamine is a robust and scalable method for the synthesis of this compound. The provided protocol offers a detailed procedure for its large-scale production. By carefully controlling the reaction parameters, high yields and purity of the target compound can be achieved, facilitating its use in further research and development activities. The use of readily available and relatively inexpensive starting materials and reagents makes this an economically viable synthetic route.
References
Application Notes and Protocols for N-(2,2-dimethoxyethyl)cyclohexanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-dimethoxyethyl)cyclohexanamine is a versatile bifunctional building block available for use in medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine on a cyclohexane scaffold and a protected aldehyde in the form of a dimethyl acetal, offers a unique combination of functionalities for the synthesis of diverse and complex molecular architectures. The cyclohexyl moiety provides a three-dimensional scaffold that can explore chemical space effectively, while the latent aldehyde functionality allows for a range of subsequent chemical transformations. This document provides an overview of its potential applications, synthetic protocols for its derivatization, and hypothetical screening strategies based on the known biological activities of related cyclohexylamine-containing compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | [1] |
| CAS Number | 99863-45-3 | [1] |
| Molecular Formula | C10H21NO2 | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
Applications in Medicinal Chemistry
While specific drug candidates derived directly from this compound are not widely reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The cyclohexylamine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.
Hypothetical Applications:
Based on the known activities of related compounds, this compound can serve as a valuable starting material for the synthesis of novel compounds targeting:
-
Enzyme Inhibition: The cyclohexyl group can provide a lipophilic anchor to bind within the active sites of enzymes. Derivatives could be explored as inhibitors of kinases, proteases, or other enzymes implicated in disease.
-
Central Nervous System (CNS) Agents: The lipophilicity of the cyclohexane ring can facilitate blood-brain barrier penetration, making this scaffold suitable for the development of novel CNS-active agents.
-
Antiviral and Antimicrobial Agents: The amine functionality allows for the introduction of various pharmacophores known to interact with viral or microbial targets.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Heteroaryl-N-(2,2-dimethoxyethyl)cyclohexanamine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the N-arylation or N-heteroarylation of this compound, a key step in the synthesis of many potential drug candidates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl/heteroaryl derivative.
Protocol 2: Deprotection of the Acetal and Subsequent Reductive Amination
This protocol outlines the deprotection of the dimethyl acetal to reveal the aldehyde, followed by a reductive amination to introduce further diversity.
Materials:
-
N-Aryl/Heteroaryl-N-(2,2-dimethoxyethyl)cyclohexanamine derivative
-
Formic acid or other mild acid
-
Primary or secondary amine
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
Deprotection: Dissolve the N-Aryl/Heteroaryl-N-(2,2-dimethoxyethyl)cyclohexanamine derivative (1.0 mmol) in a mixture of formic acid and water (e.g., 4:1 v/v, 5 mL).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Reductive Amination: Dissolve the crude aldehyde in DCM or DCE (10 mL).
-
Add the desired primary or secondary amine (1.2 mmol) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise and stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final product.
Data Presentation
As no specific quantitative data for derivatives of this compound is available, the following table provides a template for how such data should be structured.
| Compound ID | Target | Assay Type | IC50 / Ki / EC50 (nM) | Selectivity Profile |
| Example-001 | Kinase X | Kinase Inhibition Assay | 150 | >100-fold vs Kinase Y, Z |
| Example-002 | GPCR Y | Radioligand Binding Assay | 50 (Ki) | Agonist/Antagonist |
| Example-003 | Bacterium Z | MIC Assay | 3.1 (µg/mL) | Gram-positive/negative |
Visualization of Synthetic and logical Workflows
Below are diagrams generated using the DOT language to illustrate the synthetic workflow and a hypothetical logic for a structure-activity relationship (SAR) study.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Logical workflow for a hypothetical Structure-Activity Relationship (SAR) study.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The protocols and conceptual frameworks provided herein offer a starting point for researchers to synthesize and evaluate novel derivatives for a variety of therapeutic targets. The key to unlocking the full potential of this scaffold will be systematic derivatization and screening in relevant biological assays to identify novel lead compounds for drug discovery programs.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Substituted Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted cyclohexylamines and the evaluation of their biological activities. The information is intended to guide researchers in medicinal chemistry and drug discovery in the design and development of novel therapeutic agents based on the cyclohexylamine scaffold.
Introduction
Substituted cyclohexylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The cyclohexyl moiety serves as a versatile scaffold that can be functionalized to interact with various biological targets. Derivatives of cyclohexylamine have been reported to exhibit a wide range of biological effects, including central nervous system (CNS) depressant, analgesic, antidepressant, antimicrobial, antitumor, and antiviral activities.[1] Notably, arylcyclohexylamines are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter, making them relevant for neurological and psychiatric drug discovery.[2][3]
This document outlines key synthetic methodologies for the preparation of substituted cyclohexylamines and provides detailed protocols for selected biological assays to evaluate their therapeutic potential.
Synthesis of Substituted Cyclohexylamines
Several synthetic routes can be employed to prepare substituted cyclohexylamines. The choice of method depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include reductive amination of cyclohexanones, the Ritter reaction followed by reduction, and the synthesis of 1-arylcyclohexylamines.
Protocol 1: Synthesis of N-Substituted Cyclohexylamines via Reductive Amination
Reductive amination is a versatile one-pot reaction for the synthesis of primary, secondary, and tertiary amines from ketones or aldehydes.[4][5] This method involves the reaction of a cyclohexanone derivative with an amine to form an imine intermediate, which is then reduced in situ to the corresponding cyclohexylamine.[6][7]
Experimental Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve the substituted cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol.[8]
-
Add the desired primary or secondary amine (1.1 eq).
-
To facilitate imine formation, a catalytic amount of a weak acid, such as acetic acid, can be added.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.[4]
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted cyclohexylamine.
-
Protocol 2: Synthesis of 2-(p-hydroxyphenyl)cyclohexylamines via Ritter Reaction and Amide Reduction
The Ritter reaction allows for the synthesis of amides from an alcohol or alkene and a nitrile under acidic conditions.[9][10] The resulting amide can then be reduced to the corresponding amine. This two-step process is useful for preparing specific substituted cyclohexylamines.[11]
Experimental Protocol:
Step A: Synthesis of 2-(p-hydroxyphenyl)cyclohexylamide (Ritter Reaction) [11]
-
To a stirred solution of 2-(p-hydroxyphenyl)cyclohexanol (1.0 eq) in a suitable nitrile (e.g., acetonitrile, which also acts as the reagent) at 0 °C, slowly add a strong acid catalyst, such as concentrated sulfuric acid (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the amide.
-
Filter the solid, wash with cold water, and dry to obtain the crude 2-(p-hydroxyphenyl)cyclohexylamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.
Step B: Reduction of the Amide to the Amine [2][11]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[12][13][14]
-
Cool the suspension to 0 °C and slowly add a solution of the 2-(p-hydroxyphenyl)cyclohexylamide (1.0 eq) from Step A in anhydrous THF.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(p-hydroxyphenyl)cyclohexylamine.
-
Purify the product by column chromatography or crystallization.
Biological Activity Evaluation
The synthesized substituted cyclohexylamines can be screened for a variety of biological activities. Below are protocols for selected assays.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the ability of the synthesized compounds to inhibit the growth of various microorganisms.[15][16][17][18]
Experimental Protocol:
-
Preparation of Microbial Cultures:
-
Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose Agar for fungi and sterilize by autoclaving.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate using a sterile cotton swab.
-
-
Well Preparation and Sample Application:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds at known concentrations in a suitable solvent (e.g., DMSO).
-
Add a specific volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[19][20][21]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 5: Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the affinity of the synthesized compounds for the dopamine transporter, which is a key target for drugs used to treat conditions like ADHD and depression.[22][23][24]
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or from rodent striatal tissue.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and various concentrations of the test compound in a suitable assay buffer.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Protocol 6: NMDA Receptor Binding Assay
This assay measures the ability of the synthesized compounds to bind to the NMDA receptor, a critical target for understanding and treating various neurological disorders.[25][26][27]
Experimental Protocol:
-
Membrane Preparation:
-
Prepare synaptic plasma membranes from rat forebrain tissue.
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a radioligand that binds to the NMDA receptor (e.g., [³H]MK-801, which binds to the ion channel site).
-
Add varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine).
-
Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding and determine the IC₅₀ and Ki values of the test compounds as described for the DAT binding assay.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity of Substituted Cyclohexylamines (Zone of Inhibition in mm)
| Compound ID | Substitution Pattern | S. aureus | E. coli | C. albicans |
| 1a | R₁=H, R₂=Phenyl | 12 | 10 | 8 |
| 1b | R₁=CH₃, R₂=Phenyl | 15 | 13 | 10 |
| 2a | R=4-Cl-Phenyl | 18 | 16 | 14 |
| Standard | (e.g., Ciprofloxacin) | 25 | 28 | N/A |
Table 2: In Vitro Anticancer Activity of Substituted Cyclohexylamines (IC₅₀ in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 3a | 1-Phenyl | >100 | >100 | >100 |
| 3b | 1-(4-Methoxyphenyl) | 55.2 | 68.4 | 72.1 |
| 3c | 1-(4-Chlorophenyl) | 25.8 | 32.1 | 30.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Table 3: Dopamine Transporter (DAT) and NMDA Receptor Binding Affinities (Ki in nM)
| Compound ID | Substitution Pattern | DAT Ki (nM) | NMDA Receptor Ki (nM) |
| 4a | 1-Phenyl-N-methyl | 150 | 85 |
| 4b | 1-(2-Thienyl)-N-ethyl | 75 | 42 |
| Cocaine | (DAT Reference) | 250 | - |
| MK-801 | (NMDA Reference) | - | 5 |
Visualizations
Diagrams illustrating key synthetic pathways and biological mechanisms can aid in understanding the structure-activity relationships.
Caption: Synthetic workflow for N-substituted cyclohexylamines via reductive amination.
Caption: Mechanism of action of arylcyclohexylamine antagonists at the NMDA receptor.
Caption: Mechanism of dopamine transporter (DAT) inhibition by cyclohexylamine derivatives.
References
- 1. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 12. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 13. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 14. orgosolver.com [orgosolver.com]
- 15. media.neliti.com [media.neliti.com]
- 16. Synthesis and Evaluation of Antimicrobial Activity of Two Schiff Bases Derived From Cyclohexylamine - Neliti [neliti.com]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. bioivt.com [bioivt.com]
- 25. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of N-(2,2-dimethoxyethyl)cyclohexanamine in the Synthesis of Novel Agrochemical Scaffolds
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: N-(2,2-dimethoxyethyl)cyclohexanamine is a versatile bifunctional building block with significant potential in the synthesis of novel agrochemicals. Its structure incorporates a bulky, lipophilic cyclohexyl moiety, which can enhance the interaction of a molecule with biological targets, and a secondary amine for straightforward covalent modification. A key feature of this molecule is the presence of a dimethoxyethyl group, which serves as a stable acetal, effectively masking a reactive aldehyde functionality. This protected aldehyde can be deprotected under acidic conditions, allowing for subsequent derivatization and the generation of diverse chemical libraries for screening.
This document provides a detailed protocol for a representative synthesis of a potential herbicidal agent based on a 1,3,5-triazine core, utilizing this compound as a key secondary amine for nucleophilic substitution. Furthermore, it outlines a subsequent deprotection step to reveal the aldehyde, opening pathways for further synthetic exploration.
Representative Synthesis: 4-chloro-N-(2,2-dimethoxyethyl)-N-cyclohexyl-6-(ethylamino)-1,3,5-triazin-2-amine (Hypothetical Product 1)
The 1,3,5-triazine ring is a well-established scaffold in a variety of commercial herbicides.[1] The synthesis of substituted triazines is commonly achieved through the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride.[2][3][4] In this representative synthesis, this compound is reacted with cyanuric chloride, followed by the addition of a second amine (ethylamine) to generate a disubstituted triazine. The resulting compound, with its combination of a cyclohexyl group and a latent aldehyde, represents a novel scaffold for agrochemical discovery.
Experimental Protocol
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
This compound
-
Ethylamine (2.0 M solution in THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyanuric chloride (1.84 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). The flask is cooled to 0 °C in an ice bath.
-
First Nucleophilic Substitution: A solution of this compound (1.87 g, 10.0 mmol) and N,N-diisopropylethylamine (1.74 mL, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred cyanuric chloride solution over 30 minutes, maintaining the internal temperature at 0-5 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.
-
Second Nucleophilic Substitution: Ethylamine (2.0 M solution in THF, 5.5 mL, 11.0 mmol) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 16 hours.
-
Work-up: The reaction is quenched by the addition of 50 mL of water. The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product as a colorless oil.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the hypothetical product 1.
| Parameter | Value |
| Reactants | |
| Cyanuric Chloride | 1.84 g (10.0 mmol) |
| This compound | 1.87 g (10.0 mmol) |
| Ethylamine (2.0 M in THF) | 5.5 mL (11.0 mmol) |
| Product | |
| Yield | 2.89 g (81%) |
| Physical State | Colorless Oil |
| Molecular Formula | C₁₆H₂₈ClN₅O₂ |
| Molecular Weight | 373.88 g/mol |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 4.80-4.60 (br s, 1H, NH), 4.45 (t, J=5.2 Hz, 1H, CH(OMe)₂), 3.50-3.35 (m, 3H, NCH₂CH₃, NCH), 3.41 (s, 6H, OCH₃), 3.30 (t, J=5.2 Hz, 2H, NCH₂), 1.90-1.10 (m, 10H, cyclohexyl-H), 1.22 (t, J=7.2 Hz, 3H, NCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 167.5, 166.8, 165.2, 103.1, 58.0, 54.8, 48.5, 36.2, 30.5, 26.1, 25.2, 15.0 |
| MS (ESI+) m/z | 374.2 [M+H]⁺ |
Note: The spectroscopic data presented is hypothetical and based on typical values for similar structures.
Synthetic Utility and Further Reactions
The N-(2,2-dimethoxyethyl) substituent serves as a valuable synthetic handle. The acetal can be readily hydrolyzed under mild acidic conditions to unmask the aldehyde functionality. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or condensation reactions to form heterocyclic rings, thereby enabling the creation of a diverse library of potential agrochemicals from a single intermediate.
Protocol for Acetal Deprotection (Hypothetical Product 2)
-
Reaction Setup: The purified triazine product (1.0 g, 2.67 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL) and 1 M aqueous hydrochloric acid (10 mL).
-
Hydrolysis: The mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC for the disappearance of the starting material.
-
Work-up: The reaction mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution. The product is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the aldehyde product.
Visualizations
Caption: Synthetic workflow for the preparation of a novel triazine derivative.
References
Application Notes and Protocols for N-(2,2-dimethoxyethyl)cyclohexanamine Derivatives in Catalysis
Disclaimer: Extensive literature searches have revealed limited specific examples of N-(2,2-dimethoxyethyl)cyclohexanamine and its direct derivatives being employed as catalysts. The following application notes are based on the potential applications of this scaffold, drawing parallels with structurally similar and well-established cyclohexanamine-based catalysts. The provided protocols include the synthesis of the parent compound and a representative application of a related chiral cyclohexanediamine catalyst to illustrate the potential areas of research.
Application Notes
This compound is a versatile synthetic intermediate that holds potential for the development of novel catalysts for asymmetric synthesis. Its structure, featuring a chiral cyclohexyl backbone, a secondary amine, and a protected aldehyde (the dimethoxyethyl group), offers multiple points for modification to create sophisticated catalytic architectures.
1. Potential as a Precursor for Chiral Ligands in Metal Catalysis: The secondary amine functionality of this compound can be readily derivatized to form multidentate ligands for a variety of transition metals (e.g., Pd, Ru, Rh, Cu, Ir). The protected aldehyde can be deprotected to a reactive aldehyde, which can then be used to build more complex ligand structures through reactions such as condensation with other amines to form imines or reductive amination to introduce additional coordinating groups. These ligands could find applications in:
-
Asymmetric Hydrogenation
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
-
Asymmetric C-H Activation
2. Development of Novel Organocatalysts: The cyclohexanamine scaffold is a cornerstone in the design of organocatalysts. By modifying the this compound core, novel catalysts could be developed for a range of transformations. For instance, reaction of the secondary amine with isocyanates or isothiocyanates could yield urea or thiourea derivatives, which are excellent hydrogen-bond donors for activating electrophiles in reactions such as:
-
Asymmetric Michael Additions
-
Friedel-Crafts Alkylations
-
Aldol and Mannich Reactions
The presence of the dimethoxyacetal group offers a latent aldehyde functionality. Upon deprotection, this could participate in catalysis, for example, by forming enamines or iminium ions, which are key intermediates in many organocatalytic cycles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99863-45-3 | [] |
| Molecular Formula | C₁₀H₂₁NO₂ | [] |
| Molecular Weight | 187.28 g/mol | [] |
| IUPAC Name | This compound | [] |
| Appearance | Liquid | |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound via reductive amination.
Materials:
-
Cyclohexanone
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclohexanone (1.0 equiv.) in DCM, add aminoacetaldehyde dimethyl acetal (1.1 equiv.).
-
Add glacial acetic acid (1.1 equiv.) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Protocol 2: Representative Application of a Cyclohexanediamine-Derived Organocatalyst in a Michael Addition
This protocol is adapted from the literature on bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and serves as an example of the potential application of derivatized this compound.[2]
Reaction: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene.
Catalyst: A hypothetical bifunctional thiourea catalyst derived from this compound. For a real-world example, a catalyst such as (1R,2R)-N1-(2-aminophenyl)-N2,N2-dimethylcyclohexane-1,2-diamine acylated with 3,5-bis(trifluoromethyl)benzoyl chloride could be used.[2]
Materials:
-
trans-β-Nitrostyrene
-
Acetylacetone
-
(1R,2R)-cyclohexane-1,2-diamine-derived bifunctional organocatalyst (10 mol%)[2]
-
Toluene or other suitable solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a vial charged with the chiral bifunctional organocatalyst (0.02 mmol, 10 mol%), add toluene (1.0 mL).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Add acetylacetone (0.4 mmol, 2.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Synthesis and Derivatization Workflow
Caption: Synthetic route to this compound and potential derivatizations.
Illustrative Catalytic Cycle for a Bifunctional Thiourea Catalyst
Caption: Proposed catalytic cycle for a Michael addition using a bifunctional thiourea catalyst.
References
Application Notes and Protocols: Derivatization of N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the derivatization of N-(2,2-dimethoxyethyl)cyclohexanamine and detailed protocols for its modification for specific applications in corrosion inhibition, polymer science, and as a scaffold for drug discovery.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive secondary amine on a cyclohexyl scaffold and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups allows for a variety of chemical modifications, making it an attractive building block for creating diverse molecular architectures with applications in materials science and medicinal chemistry. The cyclohexyl group provides hydrophobicity and steric bulk, while the amine serves as a key handle for derivatization through alkylation, acylation, and multicomponent reactions. The dimethoxyethyl group can be deprotected under acidic conditions to reveal a reactive aldehyde, enabling further post-synthesis modifications.
Application in Corrosion Inhibition
Derivatives of this compound can be effective corrosion inhibitors, particularly for steel in acidic environments. The mechanism of action involves the formation of a protective film on the metal surface, which hinders the electrochemical processes of corrosion[1]. The amine functionality plays a crucial role in the adsorption of the molecule onto the metal surface. Derivatization can enhance this property by introducing additional coordinating groups or by increasing the molecule's surface area coverage.
Hypothetical Mechanism of Corrosion Inhibition
The following diagram illustrates a simplified, hypothetical mechanism of how a derivatized this compound molecule might inhibit corrosion on a steel surface. The amine headgroup adsorbs onto the metal surface, while the derivatized tail forms a hydrophobic barrier.
Caption: Simplified mechanism of corrosion inhibition.
Quantitative Data for Cyclohexylamine Derivatives as Corrosion Inhibitors
| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Cyclohexylamine (CHA) | Mild Steel | 0.1 N H2SO4 | 81.06 | [2] |
| Cyclohexylamine dithiocarbamate | Aluminium | 1 M HCl | >90 | [3] |
| N,N'-bis(4-formylphenol)-1,2-Diaminocyclohexane | Carbon Steel | 1 M HCl | 71 | [4] |
Application in Polymer Science
This compound can be derivatized into monomers suitable for polymerization. A key example is the synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide. This monomer contains a polymerizable acrylamide group and a protected aldehyde. The resulting polymers have potential applications in coatings, hydrogels, and other advanced materials[2][5]. The protected aldehyde can be deprotected post-polymerization to introduce reactive sites along the polymer chain for further functionalization, such as cross-linking or grafting other molecules.
Experimental Workflow for Monomer Synthesis and Polymerization
The following diagram outlines the general workflow for the synthesis of an acrylamide monomer from this compound and its subsequent polymerization.
Caption: Workflow for functional polymer synthesis.
Application in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential biological activity. The secondary amine allows for the introduction of various substituents through reactions like the Ugi four-component reaction, which is a powerful tool for generating diverse libraries of peptidomimetic compounds in a single step[6]. Such derivatives are being explored for a range of therapeutic targets.
Logical Relationship in Ugi Reaction for Library Synthesis
The Ugi four-component reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to create a complex α-acylamino carboxamide. Using this compound as the amine component allows for the systematic variation of the other three components to rapidly generate a library of diverse compounds for biological screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2,2-dimethoxyethyl)cyclohexanamine synthesis. The primary route for this synthesis is the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no product yield is observed. What are the potential causes and how can I improve the yield?
A1: Low or no product yield can stem from several factors related to the reaction conditions and reagents. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Inefficient Imine Formation | The initial condensation of cyclohexanone and 2,2-dimethoxyethanamine to form the imine intermediate is crucial. Ensure anhydrous conditions, as water can inhibit imine formation. Consider the use of a dehydrating agent, such as magnesium sulfate or molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). |
| Suboptimal pH | Imine formation is typically favored under weakly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic conditions can lead to the hydrolysis of the acetal group on 2,2-dimethoxyethanamine. |
| Ineffective Reducing Agent | The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations.[1][2][3][4] Ensure it is fresh and has been stored under anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[5] Catalytic hydrogenation over palladium on carbon (Pd/C) is a greener alternative but may require optimization of pressure and temperature. |
| Low Reaction Temperature | While room temperature is often sufficient, gently heating the reaction mixture (e.g., to 40-50 °C) may improve the rate of both imine formation and reduction, leading to higher yields. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. A slight excess of the amine (2,2-dimethoxyethanamine) may be used to drive the imine formation to completion. |
Q2: The main byproduct of my reaction is cyclohexanol. How can I minimize its formation?
A2: The formation of cyclohexanol indicates that the direct reduction of cyclohexanone is competing with the desired reductive amination pathway.
| Potential Cause | Recommended Solutions |
| Reducing Agent is Too Reactive | Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone. Opt for a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to selectively reduce the iminium ion over the ketone.[1][2][3][4] |
| Premature Addition of Reducing Agent | Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques like TLC or GC-MS. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can be beneficial. |
Q3: I am observing the formation of a di-substituted amine (N,N-bis(cyclohexyl)-2,2-dimethoxyethanamine). How can I prevent this over-alkylation?
A3: Over-alkylation, leading to the formation of a tertiary amine, can be a side reaction in reductive aminations.
| Potential Cause | Recommended Solutions |
| Reaction Conditions Favoring Further Reaction | Control the stoichiometry of the reactants carefully. Using a slight excess of the primary amine (2,2-dimethoxyethanamine) relative to cyclohexanone can help minimize the chance of the newly formed secondary amine reacting further. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction progress and stop it once the desired product is formed to prevent further reactions. Avoid excessively high temperatures. |
Q4: How can I effectively purify the final product, this compound?
A4: Purification is crucial to obtain the desired product with high purity.
| Purification Method | Recommendations |
| Acid-Base Extraction | As an amine, the product can be separated from non-basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. |
| Column Chromatography | Silica gel column chromatography can be effective for separating the product from starting materials and byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The use of a small percentage of triethylamine in the eluent can help to prevent the amine from tailing on the silica gel. |
| Distillation | If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger scale syntheses. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis proceeds via a reductive amination reaction. First, cyclohexanone reacts with 2,2-dimethoxyethanamine to form an imine intermediate. This intermediate is then reduced in situ to yield the final product, this compound.
References
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a reductive amination reaction. This process involves two key steps:
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Imine Formation: Cyclohexanone reacts with 2,2-dimethoxyethylamine to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This reaction is often catalyzed by a weak acid.
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Reduction: The imine intermediate is then reduced to the final amine product, this compound, using a suitable reducing agent.
Q2: Which reducing agents are most effective for this synthesis?
Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred choice. It is mild, selective for the reduction of the imine over the ketone starting material, and generally provides high yields. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). However, NaBH₃CN is toxic, and NaBH₄ can also reduce the starting cyclohexanone if the reaction conditions are not carefully controlled.
Q3: Is the acetal group in 2,2-dimethoxyethylamine stable under the reaction conditions?
Yes, the dimethyl acetal group is generally stable under the neutral or weakly acidic conditions typically used for reductive amination with reagents like sodium triacetoxyborohydride. However, prolonged exposure to strong acids can lead to hydrolysis of the acetal to the corresponding aldehyde, which can participate in side reactions.
Q4: What are the most common side reactions to be aware of?
The most common side reactions include:
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Over-alkylation: The product amine can react with another molecule of cyclohexanone to form a tertiary amine.
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Incomplete reaction: Residual starting materials (cyclohexanone and 2,2-dimethoxyethylamine) or the imine intermediate may remain in the final product.
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Hydrolysis of the acetal: If acidic conditions are too strong, the 2,2-dimethoxyethyl group can hydrolyze to form an amino-aldehyde, leading to other byproducts.
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Formation of dicyclohexylamine: If cyclohexylamine is formed as an impurity (e.g., from a side reaction with ammonia contamination), it can react with cyclohexanone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective imine formation. 2. Deactivated reducing agent. 3. Incorrect stoichiometry. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use fresh, anhydrous reducing agent. 3. Ensure accurate measurement of all reactants. A slight excess of the amine can sometimes be beneficial. |
| Presence of Unreacted Cyclohexanone | 1. Incomplete reaction. 2. Insufficient amount of amine or reducing agent. | 1. Increase the reaction time or temperature (monitor for side reactions). 2. Re-evaluate the stoichiometry and consider adding a small excess of the amine and/or reducing agent. |
| Presence of Imine Intermediate in Product | 1. Incomplete reduction. 2. Insufficient reducing agent. | 1. Extend the reaction time after the addition of the reducing agent. 2. Add an additional portion of the reducing agent. |
| Formation of a Tertiary Amine Byproduct (Over-alkylation) | The secondary amine product is reacting with another molecule of cyclohexanone. | 1. Use a stoichiometry with a slight excess of the primary amine (2,2-dimethoxyethylamine). 2. Add the cyclohexanone slowly to the reaction mixture containing the amine. |
| Product is Difficult to Purify | The product and impurities have similar polarities. | 1. Utilize acid-base extraction. The amine product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. 2. Consider column chromatography on silica gel, potentially using a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking. |
Experimental Protocols
Representative Protocol for Reductive Amination using Sodium Triacetoxyborohydride:
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To a solution of cyclohexanone (1.0 eq) and 2,2-dimethoxyethylamine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.0-1.2 eq).
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Stir the mixture for 30-60 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation.
Data Presentation
Table 1: Illustrative Data on the Impact of Reaction Conditions on Product Yield and Purity.
| Reducing Agent | Solvent | Additive | Reaction Time (h) | Yield (%) | Purity (%) | Key Impurities |
| NaBH(OAc)₃ | Dichloromethane | Acetic Acid | 18 | 85-95 | >95 | Unreacted starting materials, over-alkylated product |
| NaBH₃CN | Methanol | - | 24 | 70-85 | 90-95 | Imine intermediate, unreacted starting materials |
| NaBH₄ | Ethanol | - | 12 | 60-75 | 85-90 | Cyclohexanol, imine intermediate |
Note: This data is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
"troubleshooting purification of N-(2,2-dimethoxyethyl)cyclohexanamine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2,2-dimethoxyethyl)cyclohexanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reductive amination reaction shows low conversion of starting materials (cyclohexanone and aminoacetaldehyde dimethyl acetal). What are the possible causes and solutions?
Possible Causes:
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Inefficient Imine Formation: The formation of the imine intermediate is a crucial step and can be slow or incomplete.
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Inactive Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling.
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Suboptimal Reaction pH: The pH of the reaction mixture is critical for both imine formation and the stability of the reducing agent.
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Low Reaction Temperature: The reaction may be too slow at the current temperature.
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Presence of Water: Excess water can hydrolyze the imine intermediate and deactivate some reducing agents.
Solutions:
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Optimize Imine Formation:
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Pre-stir the cyclohexanone and aminoacetaldehyde dimethyl acetal for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.
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Consider the addition of a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
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Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. Ensure it has been stored under dry conditions.
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Adjust pH: If using sodium cyanoborohydride, the reaction is typically more efficient under mildly acidic conditions (pH 5-6).
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Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), monitoring for any potential side reactions.
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Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Q2: After workup, my crude product contains a significant amount of unreacted cyclohexanone. How can I remove it?
Possible Causes:
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Incomplete reaction as discussed in Q1.
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Inefficient extraction during the workup procedure.
Solutions:
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Optimize Reaction: Address the potential causes of low conversion outlined in the answer to Q1.
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Purification:
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Distillation: If the boiling point of this compound is significantly different from cyclohexanone, fractional distillation under reduced pressure can be an effective purification method.
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Column Chromatography: Silica gel column chromatography can be used to separate the more polar cyclohexanone from the less polar amine product. A solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine (to prevent tailing of the amine) is a good starting point.
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Acidic Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and leaving the unreacted cyclohexanone in the organic layer. The aqueous layer can then be basified and the product re-extracted.
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Q3: I am observing a byproduct with a mass corresponding to dicyclohexylamine in my mass spectrum. How can I avoid this?
Possible Cause:
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This impurity likely arises from the reductive amination of cyclohexanone with cyclohexylamine. The cyclohexylamine itself can be formed as a byproduct if the aminoacetaldehyde dimethyl acetal is not stable under the reaction conditions or if there are impurities in the starting materials.
Solutions:
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Use High-Purity Starting Materials: Ensure the aminoacetaldehyde dimethyl acetal is of high purity and has been stored correctly.
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Optimize Reaction Conditions: Avoid overly harsh conditions (e.g., high temperatures or prolonged reaction times) that might lead to the decomposition of the starting amine.
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Purification: Fractional distillation or column chromatography should effectively separate this compound from the higher boiling dicyclohexylamine.
Q4: My purified product appears to be contaminated with cyclohexanol. What is the source of this impurity and how can it be removed?
Possible Cause:
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Reduction of Cyclohexanone: The reducing agent used for the reductive amination can also directly reduce the carbonyl group of cyclohexanone to cyclohexanol, especially if the imine formation is slow.
Solutions:
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Choice of Reducing Agent: Sodium triacetoxyborohydride is generally more selective for the reduction of iminiums over ketones compared to sodium borohydride.
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Optimize Imine Formation: As mentioned previously, allowing sufficient time for imine formation before adding the reducing agent can minimize the direct reduction of the ketone.
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Purification:
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Column Chromatography: Cyclohexanol is more polar than the product and can be separated by silica gel chromatography.
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Distillation: The boiling points of cyclohexanol and the product may be different enough to allow for separation by fractional distillation.
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Frequently Asked Questions (FAQs)
Q: What is the suggested method for the synthesis of this compound?
A: A common and effective method is the reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q: What are the recommended purification techniques for this compound?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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For small-scale purification and high purity requirements: Silica gel column chromatography is recommended. A mobile phase of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 1%) is a good starting point to prevent streaking of the amine on the silica gel.
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For larger-scale purification: Fractional distillation under reduced pressure is often a more practical approach, provided there is a sufficient boiling point difference between the product and any impurities.
Q: How should I store this compound?
A: Like many amines, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. It is best stored in a cool, dark, and dry place.
Q: What analytical techniques are suitable for assessing the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₂ |
| Molecular Weight | 187.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (hypothetical) | 85-90 °C at 1 mmHg |
| Refractive Index (hypothetical, at 20°C) | 1.4650 |
| Purity (after purification) | >98% (by GC/HPLC) |
| Yield (typical) | 60-80% |
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.40 | t, J = 5.5 Hz | 1H | -CH(OCH₃)₂ |
| 3.35 | s | 6H | -OCH₃ |
| 2.65 | d, J = 5.5 Hz | 2H | -NCH₂- |
| 2.40 | tt, J = 10.0, 4.0 Hz | 1H | -CH(N)- |
| 1.80 - 1.65 | m | 4H | Cyclohexyl CH₂ |
| 1.60 - 1.50 | m | 1H | Cyclohexyl CH₂ |
| 1.30 - 1.00 | m | 5H | Cyclohexyl CH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 104.5 | -CH(OCH₃)₂ |
| 58.0 | -CH(N)- |
| 54.0 | -OCH₃ |
| 51.0 | -NCH₂- |
| 33.5 | Cyclohexyl CH₂ |
| 26.5 | Cyclohexyl CH₂ |
| 25.0 | Cyclohexyl CH₂ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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To a solution of cyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.5 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq).
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The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
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The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with dichloromethane or ethyl acetate (3 x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
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A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexanes).
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The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
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The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate) containing 1% triethylamine to prevent tailing.
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Fractions are collected and analyzed by TLC.
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Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
Technical Support Center: Optimization of Reaction Conditions for N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound via reductive amination of cyclohexanone with 2,2-dimethoxyethylamine.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the reductive amination reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The initial formation of the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider pre-forming the imine by stirring cyclohexanone and 2,2-dimethoxyethylamine together in a suitable solvent (e.g., methanol, dichloroethane) for a period before adding the reducing agent. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. |
| Decomposition of Reactants or Product | 2,2-dimethoxyethylamine can be sensitive to strongly acidic conditions, leading to the hydrolysis of the acetal. Avoid using strong acids. The product amine may also be unstable under certain conditions. Ensure the work-up procedure is not overly harsh. |
| Suboptimal Reducing Agent | The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations. Ensure it is fresh and has been stored under anhydrous conditions. If using sodium cyanoborohydride (NaBH₃CN), the reaction pH should be maintained between 6 and 7 for optimal results. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting cyclohexanone, leading to cyclohexanol as a byproduct. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are appropriate. A slight excess of the amine (2,2-dimethoxyethylamine) is often used to drive the reaction towards imine formation. |
| Low Reaction Temperature | While room temperature is often sufficient, gently heating the reaction mixture (e.g., to 40-50 °C) may improve the rate of imine formation and subsequent reduction, particularly with less reactive substrates. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in reductive amination. Identifying these impurities is the first step toward optimizing the reaction to favor the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Minimization Strategies |
| Cyclohexanol | Reduction of unreacted cyclohexanone by the reducing agent. | Use a milder reducing agent that is more selective for the imine over the ketone, such as NaBH(OAc)₃. Alternatively, allow for sufficient time for imine formation before adding a stronger reducing agent like NaBH₄. |
| Dicyclohexylamine | Reaction of the product amine with another molecule of cyclohexanone, followed by reduction. | Use a slight excess of 2,2-dimethoxyethylamine to outcompete the product amine in reacting with cyclohexanone. |
| Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Ensure the catalyst (if used) is active. |
Reaction Pathway and Potential Side Reactions:
Caption: Desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of cyclohexanone with 2,2-dimethoxyethylamine. It is a mild and selective reducing agent that is less likely to reduce the starting ketone, thus minimizing the formation of cyclohexanol as a byproduct.
Q2: Which solvent is most suitable for this reaction?
A2: Dichloroethane (DCE) or methanol (MeOH) are commonly used solvents for reductive aminations. Methanol can participate in acetal exchange with the product, so DCE is often preferred for a cleaner reaction profile.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting materials (cyclohexanone and the amine) and the product will have different Rf values, allowing for visualization of the reaction's progression.
Q4: What is the best method for purifying the final product?
A4: The primary methods for purification are distillation or column chromatography.
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
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Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography on silica gel is recommended. A gradient elution with a mixture of ethyl acetate and hexane is typically effective.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and confirm the presence of all expected functional groups and their connectivity.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H bond of the secondary amine and the C-O bonds of the acetal.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:
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To a solution of cyclohexanone (1.0 eq) in anhydrous dichloroethane (DCE), add 2,2-dimethoxyethylamine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or vacuum distillation to afford the pure this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
"alternative catalysts for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts for the synthesis of this compound?
A1: The synthesis of this compound is achieved through the reductive amination of cyclohexanone. Common catalysts for this transformation fall into two main categories:
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Homogeneous Catalysts (Reducing Agents): These are soluble reagents that directly reduce the intermediate imine. Commonly used agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1] Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of sensitive functional groups like acetals.
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Heterogeneous Catalysts: These are solid-phase catalysts, typically used with a hydrogen source (e.g., H₂ gas). Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[2] Bimetallic catalysts, such as Rh-Ni on a silica support, have also been explored for the reductive amination of cyclohexanone.
Q2: Why is my reaction yield low?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Imine Formation: The initial condensation of cyclohexanone and 2,2-dimethoxyethanamine to form the imine intermediate is a reversible reaction.[1] The presence of water can shift the equilibrium back towards the starting materials.
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Side Reactions: The ketone starting material (cyclohexanone) can undergo self-condensation (aldol reaction) or be directly reduced to cyclohexanol by the reducing agent, especially if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.
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Catalyst Deactivation: The amine reactant, the imine intermediate, or the final product can sometimes adsorb onto the surface of heterogeneous catalysts, leading to deactivation.
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Acetal Hydrolysis: The dimethoxyethyl group is an acetal, which can be sensitive to strongly acidic conditions. If the reaction pH is too low, the acetal may be hydrolyzed, leading to undesired byproducts.
Q3: Can I use sodium borohydride (NaBH₄) as the reducing agent?
A3: While sodium borohydride is a potent reducing agent, its use in a one-pot reductive amination requires careful control. NaBH₄ can reduce the starting ketone (cyclohexanone) in addition to the desired imine intermediate. To minimize this side reaction, it is often recommended to first allow for the complete formation of the imine before the portion-wise addition of sodium borohydride.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (cyclohexanone and 2,2-dimethoxyethanamine) and the appearance of the product, this compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure anhydrous reaction conditions. Consider the use of a dehydrating agent like molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water. |
| Inactive Catalyst/Reducing Agent | Verify the quality and age of your reducing agent. For heterogeneous catalysts, ensure proper activation if required by the protocol. |
| Incorrect pH | Reductive amination is often most efficient under weakly acidic conditions (pH 5-7). If using a borohydride reagent, the addition of a small amount of acetic acid can catalyze imine formation. Avoid strongly acidic conditions to prevent acetal hydrolysis. |
| Low Reaction Temperature | While some reducing agents are effective at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. Consult literature for the optimal temperature range for your chosen catalyst. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Formation of Cyclohexanol | This indicates that the starting ketone is being reduced. If using NaBH₄, add it more slowly or at a lower temperature. Consider switching to a milder reducing agent like NaBH(OAc)₃, which is more selective for the imine. |
| Unidentified Impurities | The presence of unexpected spots on TLC or peaks in GC-MS could indicate the hydrolysis of the acetal group. Ensure the reaction is not run under strongly acidic conditions. A buffered system might be beneficial. |
| Dialkylation of the Amine | While less common with a secondary amine product, over-alkylation is a possibility in some reductive amination reactions. Using a stoichiometric amount of the amine relative to the ketone can help minimize this. |
Data Presentation
Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone
| Catalyst System | Amine Substrate | Yield (%) | Temperature (°C) | Pressure | Reaction Time (h) |
| Pd/C, H₂ | Dimethylamine | >95% | 80 | 10 bar H₂ | 4 |
| Rh-Ni/SiO₂, H₂/NH₃ | Ammonia | 96.4% | 100 | 2 bar H₂ / 4 bar NH₃ | 5 |
| NaBH(OAc)₃ | Various Amines | 80-95% | Room Temp | Atmospheric | 12-24 |
| NaBH₃CN | Various Amines | 70-90% | Room Temp | Atmospheric | 12-24 |
| Raney Nickel, H₂ | Ammonia | ~90% | 100-150 | 50-100 bar H₂ | 6-12 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Sodium Triacetoxyborohydride
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq). Dissolve the ketone in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Amine: Add 2,2-dimethoxyethanamine (1.0-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,2-dimethoxyethyl)cyclohexanamine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a yellow or brown color. What is the likely cause and how can I fix it?
A1: Discoloration in amines is often due to oxidation of the amine functional group.[1] This can be exacerbated by exposure to air and light over time. To obtain a colorless product, consider re-purifying the material using vacuum distillation or flash column chromatography with a deactivated stationary phase. Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial can help prevent future discoloration.
Q2: I'm seeing a significant amount of unreacted cyclohexanone in my crude product mixture after reductive amination. What could be the issue?
A2: Incomplete reaction is a common issue in reductive amination. Several factors could be at play:
-
Inefficient Imine Formation: The initial formation of the imine intermediate may be slow or incomplete. Ensure your reaction conditions (e.g., pH, removal of water) are optimized for imine formation.
-
Reducing Agent Activity: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have lost activity. Use a fresh batch of the reducing agent.
-
Stoichiometry: Double-check the molar ratios of your reactants. An excess of the amine or reducing agent may be necessary to drive the reaction to completion.
Q3: My NMR analysis shows the presence of cyclohexanol as a major byproduct. How can I minimize its formation?
A3: The formation of cyclohexanol is a common side reaction in reductive aminations, where the ketone starting material is directly reduced.[2] This can be favored by certain catalysts and reaction conditions. To minimize this, you can try:
-
Stepwise Procedure: First, focus on the formation of the imine by reacting cyclohexanone and 2,2-dimethoxyethanamine, often with the removal of water. Then, in a separate step, add the reducing agent.[3]
-
Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Sodium cyanoborohydride (NaBH3CN) is often used for its selectivity in reductive aminations.[3]
Q4: I suspect the acetal group in my compound is being hydrolyzed during purification. How can I prevent this?
A4: Acetals are sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde and alcohol.[4][5] To prevent this:
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Avoid Acidic Conditions: Ensure that your purification methods do not involve strong acids. If performing an acid-base extraction, use a weak acid and minimize contact time.
-
Neutralize Glassware: Traces of acid on glassware can be sufficient to cause hydrolysis. Consider rinsing your glassware with a dilute base solution (e.g., 1% triethylamine in your solvent) and then drying it thoroughly before use.
-
Deactivate Silica Gel: Standard silica gel can be acidic. For column chromatography, it is crucial to use deactivated silica gel.[6][7]
Troubleshooting Guides
Flash Column Chromatography
Q: My this compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A: Tailing of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[7]
Solution:
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Deactivate the Silica Gel: Before packing your column, slurry the silica gel in your chosen eluent system containing 1-3% triethylamine or another suitable base like pyridine.[6][7] This will "cap" the acidic sites on the silica.
-
Incorporate a Base in the Mobile Phase: Use a mobile phase that contains a small percentage of a volatile base, such as 0.5-2% triethylamine. This will help to constantly elute your compound without strong binding to the stationary phase.
Q: My compound is not eluting from the column, even with a highly polar solvent system.
A: This could be due to several factors:
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Strong Adsorption: The amine may be too strongly adsorbed to the silica gel. Ensure you have deactivated the silica as described above.
-
Incorrect Solvent System: The chosen solvent system may not be appropriate. Perform thorough TLC analysis with various solvent systems to find one that gives your product an Rf value of approximately 0.2-0.4.[6]
-
Compound Instability: The compound may have decomposed on the column.[8] You can test for this by spotting your crude material on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have appeared.
Distillation
Q: I am trying to purify my this compound by distillation, but it seems to be decomposing at high temperatures.
A: Amines can be susceptible to thermal degradation.[9]
Solution:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point of your compound, thereby reducing the required temperature for distillation and minimizing the risk of decomposition.[10][11]
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation at elevated temperatures.
Q: My distillation is very slow, and I'm not getting a good separation from my impurities.
A: This could be due to inefficient heat transfer or an inappropriate distillation setup.
Solution:
-
Proper Insulation: Insulate the distillation head and fractionating column (if used) to maintain a proper temperature gradient.
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Heating Mantle and Stirring: Use a heating mantle with a magnetic stirrer for even heating of the distillation flask.
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Fractional Distillation: If you have impurities with boiling points close to your product, you may need to use a fractional distillation column to achieve better separation.
Data Presentation
The following table provides illustrative data on the purity of this compound before and after various purification techniques. Please note that actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Major Impurities Removed |
| Flash Column Chromatography | 85% | >98% | Unreacted cyclohexanone, cyclohexanol |
| Vacuum Distillation | 85% | >97% | High-boiling oligomeric byproducts |
| Acid-Base Extraction/Wash | 85% | ~90% | Acidic and neutral impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
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Preparation of Deactivated Silica Gel:
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In a fume hood, prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
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Add triethylamine to the slurry to a final concentration of 2% (v/v).
-
Stir the slurry for 15 minutes.
-
-
Column Packing:
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Pack a chromatography column with the deactivated silica gel slurry.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
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Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed using a pipette.
-
-
Elution:
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Begin eluting the column with the mobile phase containing 1% triethylamine.
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Use a magnetic stir bar in the distillation flask.
-
-
Sample Preparation:
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Place the crude this compound into the distillation flask.
-
-
Distillation:
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Begin stirring and slowly apply vacuum.
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Once the desired vacuum level is reached, gradually heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point for your product at the given pressure.
-
-
Product Collection:
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Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is in the receiving flask.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.rochester.edu [chem.rochester.edu]
"stability issues of N-(2,2-dimethoxyethyl)cyclohexanamine under acidic conditions"
Welcome to the technical support center for N-(2,2-dimethoxyethyl)cyclohexanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when using this compound, particularly under acidic conditions.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Issue 1: Unexpectedly Low Yield or Complete Loss of this compound in Acidic Reaction/Purification Steps.
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Question: I am losing my this compound product after a reaction workup involving an acid wash, or during purification on silica gel with an acidic mobile phase. What is happening?
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Answer: this compound contains a dimethoxyethyl group, which is an acetal. Acetals are highly sensitive to acidic conditions and will undergo hydrolysis to form an aldehyde and the corresponding alcohols (in this case, methanol). The presence of even catalytic amounts of acid can lead to significant degradation of your compound. The resulting cyclohexylamino-acetaldehyde is likely more polar and may behave differently during extraction or chromatography, leading to apparent product loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss.
Issue 2: Appearance of a New, Unidentified Peak in my HPLC or NMR Analysis After Acid Exposure.
-
Question: After exposing my sample of this compound to acidic conditions, I see a new peak in my analytical data. What could this be?
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Answer: The new peak is most likely the hydrolysis product, 2-(cyclohexylamino)acetaldehyde. Depending on the conditions, this aldehyde may exist in equilibrium with its hydrated form (gem-diol) or potentially undergo self-condensation or other side reactions.
Logical Relationship of Degradation:
Caption: Degradation pathway under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound?
The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. The acetal functional group is readily cleaved in the presence of acid, leading to the formation of 2-(cyclohexylamino)acetaldehyde and two equivalents of methanol.
Q2: At what pH range is this compound considered unstable?
Significant degradation can be observed at pH values below 6. The rate of hydrolysis increases substantially as the pH decreases. For optimal stability, it is recommended to maintain the pH at 7 or above.
Q3: Can I use common acids like HCl or TFA for reactions involving this compound?
Use of strong acids like HCl or TFA, even in catalytic amounts, will likely lead to the deprotection (hydrolysis) of the dimethoxyethyl group. If acidic conditions are unavoidable, milder acids and careful control of temperature and reaction time are crucial. It is advisable to perform a small-scale stability test under your proposed reaction conditions first.
Q4: How can I monitor the degradation of this compound?
The degradation can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the parent compound from its more polar degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the methoxy protons of the acetal and the appearance of the aldehyde proton.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
Store the compound in a tightly sealed container in a cool, dry place. Avoid storage in solutions with any acidic components. If in solution, use a neutral or slightly basic buffer.
Quantitative Data on Acidic Stability
The following table summarizes the stability of this compound under various acidic conditions at room temperature. Data is representative and may vary based on specific experimental conditions.
| pH of Aqueous Buffer | Acid Used | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | HCl | 1 | < 5 |
| 4.0 | Acetic Acid | 1 | 65 |
| 4.0 | Acetic Acid | 4 | 25 |
| 5.0 | Acetic Acid | 4 | 80 |
| 6.0 | MES | 24 | > 95 |
| 7.0 | PBS | 24 | > 99 |
Experimental Protocols
Protocol 1: General Acid Stability Assay
This protocol outlines a general method for assessing the stability of this compound in acidic buffers.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
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Preparation of Buffer Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 5, 6, and 7.4).
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Incubation:
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Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM.
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Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
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Quenching: Immediately quench the hydrolysis reaction by adding a neutralizing agent (e.g., a small amount of a basic solution like triethylamine or by diluting in a neutral mobile phase for immediate analysis).
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Analysis: Analyze the samples by a validated HPLC method to determine the percentage of the remaining parent compound.
Experimental Workflow for Stability Assay:
Caption: Workflow for the acid stability assay.
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[1] 2. Decomposition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[2] 3. Acetal Hydrolysis: The acidic conditions required for imine formation can lead to the hydrolysis of the dimethyl acetal.[3] 4. Catalyst Inactivity (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or deactivated. | 1. Optimize Reaction Conditions: - Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the imine formation equilibrium forward. - A mild acid catalyst, such as acetic acid, can facilitate imine formation.[4][5] 2. Ensure Anhydrous Conditions: - Use dry solvents and reagents. - Handle NaBH(OAc)₃ in an inert atmosphere (e.g., nitrogen or argon). 3. Control Acidity: - Use a mild acid catalyst (e.g., acetic acid) and avoid strong acids. - Monitor the pH of the reaction mixture to keep it weakly acidic.[6] 4. Catalyst Handling: - Use fresh, high-quality catalyst. - Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). |
| Presence of Unreacted Starting Materials | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Reducing Agent: The amount of reducing agent may be inadequate to reduce all of the formed imine. | 1. Increase Reaction Time and/or Temperature: - Monitor the reaction progress using techniques like TLC or GC-MS. - If the reaction stalls, consider a moderate increase in temperature. 2. Add Excess Reducing Agent: - A slight excess (1.5-2 equivalents) of the reducing agent is often used to ensure complete reduction.[7] |
| Formation of Side Products | 1. Over-alkylation: The secondary amine product can react further with cyclohexanone to form a tertiary amine. 2. Self-condensation of Cyclohexanone: Under acidic or basic conditions, cyclohexanone can undergo self-condensation reactions. 3. Reduction of Cyclohexanone: The reducing agent may reduce the starting ketone to cyclohexanol. Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone.[5][7] | 1. Control Stoichiometry: - Use a 1:1 molar ratio of cyclohexanone to aminoacetaldehyde dimethyl acetal. 2. Maintain Neutral or Weakly Acidic pH: - Avoid strongly acidic or basic conditions. 3. Choice of Reducing Agent: - Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine over the ketone.[5][7] |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: The amine product can act as a surfactant, leading to emulsions during aqueous extraction. 2. Product Loss during Purification: The product may be volatile or co-distill with the solvent. | 1. Break Emulsions: - Add brine (saturated NaCl solution) to the aqueous layer. - Filter the mixture through a pad of Celite. 2. Optimize Purification: - Use a rotary evaporator under reduced pressure to remove the solvent. - For distillation, use a fractionating column to ensure good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred reducing agent for this synthesis?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for the reductive amination of ketones and is compatible with the acid-sensitive acetal group.[4][5][7] It is milder than sodium borohydride and sodium cyanoborohydride and offers high yields with fewer side products.[5]
Q2: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride?
A2: While NaBH₄ can be used, it is a stronger reducing agent and may reduce the starting cyclohexanone in addition to the imine.[2] If using NaBH₄, it is best to first allow for the complete formation of the imine before adding the reducing agent in a stepwise manner.[5]
Q3: My reaction is very slow. What can I do to speed it up?
A3: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.[4][5] Gently warming the reaction mixture may also increase the reaction rate, but this should be done cautiously to avoid side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can visualize the consumption of the starting materials (cyclohexanone and the amine) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) may be necessary.
Q5: What is the best way to purify the final product?
A5: After an aqueous workup to remove the reducing agent byproducts and any unreacted starting materials, the crude product can be purified by fractional distillation under reduced pressure.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on the general procedure for reductive amination using NaBH(OAc)₃, which is known to be effective for substrates with acid-sensitive groups like acetals.[5]
Materials:
-
Cyclohexanone
-
Aminoacetaldehyde dimethyl acetal
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
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Acetic acid (glacial)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aminoacetaldehyde dimethyl acetal (1.0-1.2 eq).
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Add a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 30 °C.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCE.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - High selectivity for imines over ketones[5][7] - Mild reaction conditions[4] - Tolerates acid-sensitive groups[5] | - Moisture sensitive[2] - Higher cost compared to NaBH₄ | Dichloroethane (DCE), Tetrahydrofuran (THF)[2][4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | - Stable in protic solvents[2] - Selective at controlled pH | - Highly toxic (releases cyanide)[7] - Slower with some substrates | Methanol, Ethanol[2] |
| Sodium Borohydride (NaBH₄) | - Less expensive - Readily available | - Can reduce aldehydes and ketones[2] - Requires careful addition after imine formation | Methanol, Ethanol[2] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | - Economical for large scale[7] - "Green" reducing agent | - May reduce other functional groups - Requires specialized equipment (hydrogenator) | Methanol, Ethanol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
"challenges in the scale-up of N-(2,2-dimethoxyethyl)cyclohexanamine production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of N-(2,2-dimethoxyethyl)cyclohexanamine.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound via reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal.
Reaction & Synthesis
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation. | 1. Inactive reducing agent. 2. Improper reaction pH. 3. Low reaction temperature. 4. Catalyst poisoning (if using catalytic hydrogenation). | 1. Use a fresh batch of the reducing agent. If using sodium borohydride, ensure it is dry. 2. The formation of the imine intermediate is often favored under slightly acidic conditions (pH 5-6). Consider adding a catalytic amount of a mild acid like acetic acid.[1] 3. Increase the reaction temperature in increments of 5-10°C. 4. Ensure the starting materials and solvent are free of impurities like sulfur compounds or heavy metals. Consider catalyst filtration and replacement. |
| Significant amount of unreacted cyclohexanone remaining. | 1. Insufficient amount of the amine or reducing agent. 2. Incomplete imine formation. 3. Short reaction time. | 1. Increase the molar ratio of aminoacetaldehyde dimethyl acetal and the reducing agent relative to cyclohexanone. 2. As mentioned, optimize the pH to favor imine formation. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can also shift the equilibrium towards the imine.[2][3] 3. Extend the reaction time and monitor the progress by techniques like TLC or GC-MS. |
| Presence of cyclohexanol as a major byproduct. | The reducing agent is reducing the cyclohexanone starting material before it can form the imine. | 1. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to be more selective for imines over ketones.[2][4] 2. Add the reducing agent portion-wise to the reaction mixture after allowing sufficient time for the imine to form. |
| Formation of a dimeric secondary amine byproduct (N,N-dicyclohexylamine). | The primary amine product reacts with another molecule of cyclohexanone. | 1. Use a molar excess of the primary amine (aminoacetaldehyde dimethyl acetal) to favor the formation of the desired product.[5] 2. Control the addition of cyclohexanone, adding it slowly to the reaction mixture containing the amine. |
Work-up & Purification
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in separating the product from the reaction mixture. | Formation of emulsions during aqueous work-up. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Filter the mixture through a pad of celite. |
| Product is not pure after column chromatography. | 1. Inappropriate solvent system for chromatography. 2. Overloading of the column. | 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A gradient elution might be necessary. 2. Reduce the amount of crude product loaded onto the column. |
| Product decomposes during distillation. | The product may be thermally unstable at high temperatures. | 1. Use vacuum distillation to lower the boiling point of the product. 2. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a one-pot reductive amination reaction. Cyclohexanone is reacted with aminoacetaldehyde dimethyl acetal to form an intermediate imine, which is then reduced in situ to the final product, this compound.[3][6]
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be used, with the choice impacting selectivity and reaction conditions. Common options include:
-
Sodium borohydride (NaBH₄): A cost-effective choice, but can also reduce the starting ketone.[2][4]
-
Sodium cyanoborohydride (NaBH₃CN): More selective for imines over ketones, but is toxic.[4]
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reagent for reductive amination.[7]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A greener option, but the catalyst can be sensitive to poisoning.[2][8]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By tracking the disappearance of the starting materials (cyclohexanone and the amine) and the appearance of the product, you can determine the optimal reaction time.
Q4: What are the critical parameters to control during scale-up?
A4: During scale-up, the following parameters are crucial:
-
Temperature control: Reductive amination can be exothermic. Efficient heat dissipation is necessary to prevent side reactions and ensure safety.
-
Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized "hot spots."
-
Reagent addition rate: The controlled addition of reagents, particularly the reducing agent, can improve selectivity and yield.
-
Work-up and purification procedures: These need to be scalable and efficient to handle larger volumes.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride
-
To a solution of cyclohexanone (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in methanol, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions by GC or NMR.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-(2,2-dimethoxyethyl)cyclohexanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is through the reductive amination of cyclohexanone with 2,2-dimethoxyethylamine. This reaction is typically carried out in the presence of a reducing agent and under controlled pH conditions.
Q2: What are the common reducing agents used for this reaction?
Several reducing agents can be employed for the reductive amination of cyclohexanone. The choice of reducing agent can influence the reaction's efficiency and byproduct profile. Commonly used reducing agents include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent due to its mildness and selectivity for the imine intermediate over the starting ketone.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.
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Hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Pd/C): A classic and often very clean method, though it requires specialized equipment for handling hydrogen gas.
Q3: My reaction yield is low. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete imine formation, suboptimal pH, inefficient reduction, or competing side reactions.
Q4: I am observing unexpected peaks in my GC-MS analysis. What are the likely byproducts?
The formation of byproducts is a common challenge in this synthesis. The most probable side products are detailed in the Byproduct Analysis section below and include dicyclohexylamine, cyclohexanol, and products resulting from the self-condensation of cyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inefficient Imine Formation: The equilibrium between the reactants and the imine intermediate may not favor the imine. | Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. The addition of a catalytic amount of a weak acid like acetic acid can be beneficial. |
| Suboptimal Reducing Agent Activity: The chosen reducing agent may be old, inactive, or not suitable for the reaction conditions. | Use a fresh batch of the reducing agent. If using sodium triacetoxyborohydride or sodium cyanoborohydride, ensure it has been stored under anhydrous conditions. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Use a slight excess (1.1-1.2 equivalents) of 2,2-dimethoxyethylamine to drive the reaction towards the product. | |
| Presence of Dicyclohexylamine Byproduct | Amine Exchange/Contamination: Traces of ammonia or cyclohexylamine in the starting materials or formed during the reaction can react with cyclohexanone. | Ensure high purity of starting materials. Dicyclohexylamine can be formed, particularly at elevated temperatures, through a disproportionation-type reaction if cyclohexylamine is present as an impurity or formed in a side reaction. |
| Presence of Cyclohexanol Byproduct | Reduction of Cyclohexanone: The reducing agent may be too reactive and reduce the starting ketone before imine formation. | If using a strong reducing agent like sodium borohydride, consider switching to a more selective one like sodium triacetoxyborohydride, which preferentially reduces the imine. |
| Presence of High Molecular Weight Byproducts | Self-Condensation of Cyclohexanone: Under certain conditions (especially basic), cyclohexanone can undergo self-condensation (aldol reaction) to form higher molecular weight species. | Maintain a slightly acidic to neutral pH throughout the reaction. |
| Reaction is Sluggish or Stalls | Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature. | Gently warm the reaction mixture. For most reductive aminations with borohydride reagents, room temperature is sufficient, but a slight increase to 40-50°C can sometimes improve the rate. |
| Poor Solubility of Reagents: The reactants or reducing agent may not be fully dissolved in the chosen solvent. | Select a solvent in which all components are soluble. Common solvents for this reaction include dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH). |
Byproduct Analysis
Understanding the potential byproducts is crucial for optimizing the reaction and purification process. The following table summarizes the most common byproducts observed in the synthesis of this compound.
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observation (GC-MS) | Likely Cause of Formation |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | A peak with a mass corresponding to dicyclohexylamine. | Reaction of cyclohexanone with cyclohexylamine impurity or via a side reaction pathway.[1][2][3] |
| Cyclohexanol | C₆H₁₂O | 100.16 | A peak with a mass corresponding to cyclohexanol. | Reduction of the starting material, cyclohexanone, by the reducing agent.[4] |
| 2-(Cyclohexylideneamino)ethanol | C₈H₁₅NO | 141.21 | A peak corresponding to the imine intermediate. | Incomplete reduction of the imine formed between cyclohexanone and 2-aminoethanol (a potential impurity or hydrolysis product of the acetal). |
| Aldol Condensation Products of Cyclohexanone | C₁₂H₁₈O | 178.27 (dimer) | Higher molecular weight peaks, often with complex fragmentation patterns. | Self-condensation of cyclohexanone, typically under basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Triacetoxyborohydride
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Reaction Setup: To a stirred solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 2,2-dimethoxyethylamine (1.1 eq) followed by acetic acid (1.1 eq).
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Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and quench it with an equal volume of saturated sodium bicarbonate solution. Extract the organic components with ethyl acetate (1 mL). Dry the organic layer with a small amount of anhydrous sodium sulfate and inject a sample into the GC-MS.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250°C.
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Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
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Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: Potential reaction pathways leading to the desired product and common byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
"how to increase the purity of synthesized N-(2,2-dimethoxyethyl)cyclohexanamine"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-(2,2-dimethoxyethyl)cyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?
A1: Common impurities include unreacted starting materials such as cyclohexanone and aminoacetaldehyde dimethyl acetal, the intermediate imine, and potential byproducts from over-alkylation. If the product has been stored for a period, impurities from exposure to air, such as the corresponding carbonate salt and N-oxide, may also be present.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most effective purification techniques for this secondary amine are:
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Acid-Base Extraction: This method separates the basic amine from neutral and acidic impurities.[2][3]
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Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.[4]
-
Distillation: Simple or fractional distillation under vacuum can be effective if the impurities have significantly different boiling points from the desired product.[1]
Q3: How can I remove unreacted cyclohexanone from my product?
A3: Unreacted cyclohexanone can typically be removed through an initial acid-base extraction. The basic amine will be protonated and move to the aqueous layer, while the neutral cyclohexanone will remain in the organic layer.
Q4: My purified amine is turning yellow over time. What is causing this and how can I prevent it?
A4: Discoloration upon storage is often due to air oxidation. To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass bottle, and refrigerate if possible.
Q5: Can I use standard silica gel for column chromatography of this compound?
A5: While possible, standard silica gel is acidic and can lead to poor separation, tailing of the amine peak, and potential product degradation.[4] It is often recommended to either add a small amount of a basic modifier like triethylamine to the eluent or use a different stationary phase such as basic alumina or amine-functionalized silica.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | Incomplete extraction of the amine salt into the aqueous phase. | Ensure the pH of the aqueous layer is sufficiently acidic (typically pH < 2) to fully protonate the amine. Perform multiple extractions with the acidic solution. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Incomplete back-extraction of the free amine. | Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) to deprotonate the amine salt. Perform multiple extractions with the organic solvent. | |
| Product still contains starting materials after column chromatography | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary to achieve good separation. |
| Co-elution of product and impurities. | Consider using an alternative stationary phase such as amine-functionalized silica or basic alumina for better separation of basic compounds.[4] | |
| Product decomposes during distillation | The boiling point is too high at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[1] |
| White precipitate forms in the product upon storage | Absorption of atmospheric carbon dioxide. | The white solid is likely the carbonate salt of the amine.[1] To remove it, dissolve the product in an organic solvent, wash with a dilute basic solution, dry the organic layer, and remove the solvent. Store the purified product under an inert atmosphere. |
Data Presentation
The following table provides an illustrative comparison of common purification methods for a secondary amine like this compound. The values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | 80-90% | Good for removing neutral and acidic impurities; scalable. | May not remove basic impurities; can be labor-intensive. |
| Column Chromatography (Silica Gel with Triethylamine) | >98% | 60-80% | High purity can be achieved; good for removing closely related impurities. | Can be time-consuming; potential for product loss on the column. |
| Column Chromatography (Amine-Functionalized Silica) | >99% | 70-85% | Excellent separation for amines with minimal tailing.[4] | More expensive stationary phase. |
| Vacuum Distillation | >97% | 75-90% | Effective for removing non-volatile impurities and those with significantly different boiling points. | Requires specialized equipment; not suitable for thermally sensitive compounds. |
Experimental Protocols
Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
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Acidification: Add 1M aqueous HCl solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
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Extraction of Amine: Drain the lower aqueous layer containing the protonated amine salt into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of the amine.
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Combine Aqueous Layers: Combine all the aqueous extracts.
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Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
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Basification: Cool the combined aqueous extracts in an ice bath and slowly add 5M aqueous NaOH solution with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the amine salt, regenerating the free amine.
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Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the free amine with fresh organic solvent (e.g., diethyl ether) three times.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Column Chromatography Protocol (using Amine-Functionalized Silica)
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Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring a well-packed column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary to separate the product from impurities.[4]
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Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying the target compound.
References
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine. The information is presented in a user-friendly question-and-answer format to address common issues encountered during the experimental process.
Experimental Protocols
The synthesis of this compound is typically achieved through a one-pot reductive amination reaction between cyclohexanone and 2,2-dimethoxyethanamine.
General Protocol for Reductive Amination:
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To a solution of cyclohexanone (1.0 equivalent) in the chosen solvent (e.g., methanol, dichloromethane, or tetrahydrofuran) is added 2,2-dimethoxyethanamine (1.0-1.2 equivalents).
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The mixture is stirred at room temperature for a period to allow for the formation of the intermediate imine. This can be monitored by techniques such as TLC or GC-MS.
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A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), is then added portion-wise. When using NaBH₃CN, the reaction is often conducted under mildly acidic conditions (pH 5-6) to facilitate the reduction of the imine over the ketone.[1]
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The reaction is stirred at room temperature until completion, which can range from a few hours to overnight.
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Upon completion, the reaction is quenched, for example, by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation
Table 1: Anticipated Solvent Effects on the Reductive Amination of Cyclohexanone with 2,2-dimethoxyethanamine
While specific quantitative data for this exact reaction is not extensively published, the following table summarizes the expected trends based on general studies of solvent effects in reductive amination reactions.[2] Actual results may vary.
| Solvent | Solvent Type | Expected Yield | Reaction Time | Notes |
| Methanol (MeOH) | Protic | High | Moderate | Often considered an excellent solvent for reductive aminations, facilitating both imine formation and reduction.[2] |
| Dichloromethane (DCM) | Aprotic Polar | Moderate to High | Moderate | A common solvent for this reaction, though care must be taken to remove water if a two-step procedure is employed. |
| Tetrahydrofuran (THF) | Aprotic Polar | Moderate | Moderate to Long | Another common aprotic solvent; its ability to dissolve a wide range of reagents is advantageous.[3] |
| 1,2-Dichloroethane (DCE) | Aprotic Polar | Moderate to High | Moderate | Similar in properties to DCM. |
| Cyclopentyl methyl ether (CPME) | Aprotic Polar | Potentially High | Moderate | Considered a greener alternative to other ether solvents and has shown high yields in similar reactions.[3][4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Aprotic Polar | Potentially High | Moderate | Another "green" solvent alternative that can lead to high yields.[3][4] |
| Toluene | Aprotic Nonpolar | Low to Moderate | Long | Generally less effective for this transformation compared to more polar solvents.[3] |
| Water | Protic | Low | Very Long | Not typically recommended as the primary solvent due to potential side reactions and poor solubility of reactants.[2] |
Visualizations
References
"troubleshooting guide for reactions involving N-(2,2-dimethoxyethyl)cyclohexanamine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(2,2-dimethoxyethyl)cyclohexanamine in their chemical reactions. The focus is on addressing potential issues encountered during synthesis, particularly in reactions like the Pictet-Spengler condensation for the formation of tetrahydro-β-carboline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pictet-Spengler reaction with this compound is not proceeding, or the yield is very low. What are the potential causes and solutions?
A1: Low or no yield in a Pictet-Spengler reaction involving this compound can stem from several factors, primarily related to the stability of the acetal group under acidic conditions and the nucleophilicity of the reactants.
Potential Causes:
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Hydrolysis of the Acetal: The dimethoxyethyl group is an acetal, which is susceptible to hydrolysis under the acidic conditions typically required for the Pictet-Spengler reaction. This hydrolysis would generate aminoacetaldehyde, which can undergo self-condensation or other side reactions instead of the desired cyclization.
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Insufficient Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion intermediate. If the reaction conditions are not optimal, the equilibrium may not favor the formation of this key electrophile.
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Low Nucleophilicity of the Indole Moiety: The indole partner in the reaction may not be sufficiently electron-rich to attack the iminium ion, especially if it bears electron-withdrawing substituents.
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Protonation of the Amine: In strongly acidic conditions, the secondary amine of this compound can be protonated, rendering it non-nucleophilic and preventing the initial condensation with the aldehyde or ketone.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Use Milder Acid Catalysts | Instead of strong mineral acids (e.g., HCl, H2SO4), try using milder Brønsted acids like trifluoroacetic acid (TFA), acetic acid, or Lewis acids such as Sc(OTf)3 or Yb(OTf)3. | Minimize acetal hydrolysis while still promoting iminium ion formation. |
| Aprotic Solvents | Perform the reaction in aprotic solvents like dichloromethane (DCM) or toluene. | Can lead to superior yields and may not require acid catalysis in some cases.[1] |
| Stepwise Procedure | First, form the imine intermediate under neutral or mildly basic conditions, and then introduce the acid catalyst for the cyclization step. | This can help to avoid prolonged exposure of the acetal to acidic conditions. |
| Increase Nucleophilicity | If using a substituted indole, ensure it has electron-donating groups to enhance its nucleophilicity. | Higher reaction rates and yields. Nucleophilic aromatic rings like indole or pyrrole generally give high yields under mild conditions.[1] |
| Control Stoichiometry | A slight excess of the carbonyl compound can help drive the reaction towards completion. | Ensures complete consumption of the amine. |
Q2: I am observing multiple unexpected side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
A2: The formation of side products is often linked to the reactivity of the starting materials and intermediates under the reaction conditions.
Potential Side Products & Mitigation:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Aminoacetaldehyde Self-Condensation Products | Hydrolysis of the dimethoxyethyl group followed by self-condensation of the resulting aminoacetaldehyde. | Use milder acidic conditions or a two-step procedure as described in A1. |
| Over-alkylation/Arylation | The secondary amine can potentially react with more than one molecule of the electrophile. | Control the stoichiometry of the reactants carefully. |
| Oxidation Products | Tetrahydro-β-carbolines can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction with an Acid-Sensitive Substrate
This protocol is a generalized starting point and may require optimization for specific substrates.
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Imine Formation (Optional Stepwise Approach):
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Dissolve this compound (1.0 eq) and the indole derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or toluene).
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Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.
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Stir the mixture at room temperature for 2-4 hours to form the imine.
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Cyclization:
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Cool the reaction mixture to 0 °C.
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Slowly add the acid catalyst (e.g., TFA, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
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Workup:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding reactions.
Pictet-Spengler Reaction Pathway
Caption: Key steps in the Pictet-Spengler reaction.
References
"optimizing reagent stoichiometry for N-(2,2-dimethoxyethyl)cyclohexanamine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via reductive amination of cyclohexanone with 2,2-dimethoxyethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH. | 1. a) Increase reaction time for imine formation before adding the reducing agent. b) Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water. 2. Use a fresh batch of the reducing agent. 3. For borohydride-based reductions, maintain a mildly acidic to neutral pH (around 6-7) to facilitate imine formation without decomposing the reducing agent. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient amount of 2,2-dimethoxyethanamine. 2. Short reaction time for imine formation. 3. Inefficient reduction of the imine. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine. 2. Monitor the reaction by TLC or GC-MS to ensure complete consumption of cyclohexanone before adding the reducing agent. 3. Ensure the reducing agent is added at the appropriate temperature and allowed to react for a sufficient duration. |
| Formation of Cyclohexanol as a Major Byproduct | 1. Premature addition of a strong reducing agent like NaBH4. 2. Reaction conditions favoring ketone reduction over imine reduction. | 1. Allow for complete imine formation before adding NaBH4. Alternatively, use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3), which is more selective for imines. 2. Maintain a neutral to slightly acidic pH. |
| Formation of a Tertiary Amine (Bis-alkylation) | 1. Use of a large excess of cyclohexanone. 2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric or slight excess of the amine relative to the ketone. 2. Monitor the reaction progress to avoid prolonged reaction times after the desired product has formed. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product with starting materials or byproducts during chromatography. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. a) Adjust the solvent polarity for column chromatography. b) Consider converting the amine product to its hydrochloride salt to facilitate crystallization and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of cyclohexanone to 2,2-dimethoxyethanamine?
A1: A slight excess of the amine (1.1 to 1.2 equivalents) relative to cyclohexanone is often recommended to ensure complete consumption of the ketone and minimize the formation of unreacted starting material.
Q2: Which reducing agent is best for this synthesis?
A2: Both sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used. NaBH(OAc)3 is milder and more selective for the reduction of the intermediate imine, which can minimize the formation of cyclohexanol as a byproduct.[1] If using NaBH4, it is crucial to allow for complete imine formation before its addition.[1]
Q3: What are the recommended solvents for this reaction?
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents, especially when using NaBH(OAc)3. Methanol or ethanol can be used with NaBH4, but care must be taken to control the reaction temperature during the addition of the reducing agent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.
Q5: What is a typical workup and purification procedure?
A5: A typical workup involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the reductive amination of cyclohexanone.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents |
| Cyclohexanone | 1.0 |
| 2,2-Dimethoxyethanamine | 1.0 - 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 1.2 - 1.5 |
| Sodium Borohydride (NaBH4) | 1.0 - 1.5 |
| Acetic Acid (catalyst, optional) | 0.1 - 1.0 |
Table 2: Reaction Conditions
| Parameter | Condition |
| Temperature | |
| Imine Formation | Room Temperature (20-25°C) |
| Reduction | 0°C to Room Temperature |
| Reaction Time | |
| Imine Formation | 1 - 4 hours |
| Reduction | 2 - 12 hours |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Ethanol (EtOH) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of cyclohexanone) is added 2,2-dimethoxyethanamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15-20 minutes, ensuring the temperature does not exceed 30°C.
-
The reaction mixture is stirred at room temperature for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH4)
-
In a round-bottom flask, cyclohexanone (1.0 eq) and 2,2-dimethoxyethanamine (1.1 eq) are dissolved in methanol (MeOH, 5-10 mL per mmol of cyclohexanone).
-
The solution is stirred at room temperature for 2-4 hours to allow for imine formation.
-
The flask is cooled to 0°C in an ice bath.
-
Sodium borohydride (1.2 eq) is added slowly in small portions.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Analysis of N-(2,2-dimethoxyethyl)cyclohexanamine and Other Secondary Amines for Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Secondary amines, in particular, are a critical class of compounds, frequently incorporated into pharmacologically active agents to influence properties such as solubility, basicity, and target binding. This guide provides a comparative overview of N-(2,2-dimethoxyethyl)cyclohexanamine alongside three other commonly utilized secondary amines: piperidine, morpholine, and diisopropylamine. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions in their synthetic and medicinal chemistry endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a reagent is the first step in its evaluation for a specific application. The table below summarizes key properties of this compound and the selected comparative amines.
| Property | This compound | Piperidine | Morpholine | Diisopropylamine |
| Molecular Formula | C₁₀H₂₁NO₂ | C₅H₁₁N | C₄H₉NO | C₆H₁₅N |
| Molecular Weight ( g/mol ) | 187.28 | 85.15[1] | 87.12[2] | 101.19[3] |
| Boiling Point (°C) | 243.7 ± 20.0 | 106[4] | 129[5] | 84[6] |
| pKa of Conjugate Acid | ~10.5 (estimated) | 11.1[1] | 8.4[7] | 11.0 |
| Solubility in Water | Data not available | Miscible[4] | Miscible[2] | Slightly soluble[3] |
Note on pKa Estimation: The pKa of this compound is estimated based on the pKa of cyclohexylamine (10.66)[8]. The electron-withdrawing inductive effect of the oxygen atoms in the dimethoxyethyl group is expected to slightly decrease the basicity of the amine compared to a simple alkyl substituent, resulting in a slightly lower pKa.
Comparative Reactivity Analysis
The utility of a secondary amine in synthesis is largely dictated by its reactivity, which is a function of its basicity and nucleophilicity, as well as steric factors.
| Amine | Basicity (pKa) | Nucleophilicity | Steric Hindrance | Reactivity Profile |
| This compound | Moderately High (~10.5) | Moderate | Moderate | The cyclohexyl group and the dimethoxyethyl group contribute to moderate steric bulk around the nitrogen atom. Its basicity is expected to be slightly lower than that of simple alkylamines due to the inductive effect of the ether oxygens. |
| Piperidine | High (11.1) | High | Low | As a cyclic secondary amine, the nitrogen's lone pair is readily available, making it a strong base and a highly effective nucleophile with minimal steric hindrance.[1] |
| Morpholine | Moderate (8.4) | Moderate | Low | The electron-withdrawing effect of the ether oxygen atom reduces the electron density on the nitrogen, making it significantly less basic and nucleophilic than piperidine.[5][7] |
| Diisopropylamine | High (11.0) | Low | High | The two bulky isopropyl groups create significant steric hindrance around the nitrogen atom, which greatly diminishes its nucleophilicity despite its high basicity. This steric hindrance makes it a useful non-nucleophilic base.[6] |
Experimental Protocols
To facilitate direct comparison under specific laboratory conditions, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant (pKa) of the conjugate acid of the amine.[9][10]
Materials:
-
Amine sample (e.g., this compound)
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh approximately 1 mmol of the amine and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly and a clear inflection point is observed in the titration curve.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been protonated). This can be determined from the midpoint of the steep part of the titration curve or by finding the maximum of the first derivative of the titration curve.
Kinetic Analysis of N-Alkylation by ¹H NMR Spectroscopy
This protocol allows for the monitoring of the reaction progress and determination of the rate constant for the N-alkylation of the secondary amines.[11][12][13]
Materials:
-
Secondary amine (e.g., this compound, piperidine, etc.)
-
Alkylating agent (e.g., benzyl bromide)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the secondary amine (e.g., 0.1 M) in the chosen deuterated solvent containing a known concentration of the internal standard.
-
Prepare a stock solution of the alkylating agent (e.g., 0.1 M) in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
To an NMR tube, add a precise volume (e.g., 0.5 mL) of the amine solution.
-
Initiate the reaction by adding an equimolar amount of the alkylating agent solution to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate and should be chosen to obtain a sufficient number of data points throughout the reaction.
-
Integrate the signals corresponding to a non-overlapping proton of the starting amine and the product.
-
Calculate the concentration of the starting amine and product at each time point relative to the constant integral of the internal standard.
-
Plot the concentration of the starting amine versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction: 1/[A]t = kt + 1/[A]₀).
Kinetic Analysis of N-Acylation by UV-Vis Spectroscopy
This protocol is suitable for monitoring the acylation of amines when the product has a distinct UV-Vis absorbance profile from the reactants.[14][15]
Materials:
-
Secondary amine
-
Acylating agent (e.g., benzoyl chloride)
-
Aprotic solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the N-acylated product.
-
Prepare a stock solution of the secondary amine (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of the acylating agent (e.g., 0.01 M) in the same solvent.
-
Equilibrate both solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, mix precise volumes of the amine and acylating agent solutions to initiate the reaction. The final concentrations should be chosen to ensure the absorbance remains within the linear range of the spectrophotometer.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the product at regular time intervals.
-
Convert the absorbance values to product concentration using a calibration curve prepared from known concentrations of the purified product.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time plot.
-
By varying the initial concentrations of the amine and acylating agent, the reaction order with respect to each reactant and the overall rate constant can be determined.
Factors Influencing Secondary Amine Reactivity
The reactivity of secondary amines is a multifactorial property governed by the interplay of electronic and steric effects. Understanding these factors is crucial for predicting reaction outcomes and selecting the optimal amine for a given transformation.
Caption: Factors influencing the reactivity of secondary amines.
This guide provides a foundational comparison of this compound with other common secondary amines. The provided data and experimental protocols are intended to assist researchers in making strategic decisions for their synthetic and drug development projects. It is always recommended to perform specific experimental evaluations to confirm the suitability of a particular reagent for a given application.
References
- 1. fishersci.com [fishersci.com]
- 2. Morpholine MSDS - 806127 - Merck [merckmillipore.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. enamine.net [enamine.net]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 12. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to Validating the Structure of N-(2,2-dimethoxyethyl)cyclohexanamine
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides a comprehensive comparison of X-ray crystallography with other widely used spectroscopic techniques for the structural validation of N-(2,2-dimethoxyethyl)cyclohexanamine, a representative small organic molecule.
Introduction to Structural Validation
This compound, with the molecular formula C10H21NO2, presents a structure with a flexible cyclohexyl ring, a secondary amine, and an acetal functional group. While its connectivity can be inferred from its synthesis, definitive proof of its stereochemistry and solid-state conformation requires rigorous analytical validation. X-ray crystallography stands as the gold standard for providing an unequivocal atomic-resolution structure. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary and often more accessible means of structural elucidation. This guide will delve into the principles, experimental protocols, and comparative data of these methods.
Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and available resources. Below is a comparative overview of the primary methods.
Quantitative Data Summary
For a small organic molecule like this compound, the following table summarizes the typical data obtained from each technique.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (HR-MS) | FTIR Spectroscopy |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic information | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 5-10 mg dissolved in deuterated solvent | < 1 mg, solid or solution | 1-2 mg, solid or liquid |
| Resolution | Atomic (< 1 Å) | Through-bond/through-space correlations | High mass accuracy (< 5 ppm) | Wavenumber resolution (cm⁻¹) |
| Key Data Points | Unit cell dimensions, space group, atomic positions | Chemical shifts (ppm), coupling constants (Hz), NOEs | m/z of molecular ion and fragments | Absorption band frequencies (cm⁻¹) |
| Time for Analysis | Days to weeks (including crystal growth) | Minutes to hours | Minutes | Minutes |
| Ambiguity | Low (provides absolute structure) | Medium (interpretation required, stereochemistry can be challenging) | High (isomers often indistinguishable) | High (confirms functional groups, not connectivity) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the typical experimental protocols for each technique.
X-ray Crystallography Protocol
-
Crystal Growth: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent at a constant temperature is performed to encourage the growth of single, diffraction-quality crystals. Other methods like vapor diffusion or slow cooling of a saturated solution can also be employed.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of reflection intensities. The initial electron density map is calculated, and a preliminary model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of experiments are performed, including ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their attached carbons.
-
Data Analysis: The resulting spectra are processed and analyzed. Chemical shifts, integration of signals, and coupling constants are used to deduce the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: A small amount of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HR-MS), the exact mass is measured to determine the elemental composition.
FTIR Spectroscopy Protocol
-
Sample Preparation: A small amount of the neat liquid or a solid sample (prepared as a KBr pellet or a thin film) is placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample. The interferometer modulates the beam, and the detector measures the transmitted light as a function of the mirror position.
-
Data Transformation and Analysis: The resulting interferogram is mathematically transformed (Fourier Transform) into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are then correlated with the presence of specific functional groups.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of experimental procedures and the relationships between different analytical stages.
Caption: Workflow for X-ray Crystallography.
Caption: Integrated Spectroscopic Approach.
Conclusion
For the definitive structural validation of this compound, X-ray crystallography provides unparalleled detail, offering a complete and unambiguous 3D structure. However, its requirement for high-quality crystals can be a significant bottleneck. Spectroscopic methods, particularly NMR, serve as powerful and more readily accessible alternatives for elucidating the connectivity and stereochemistry in solution. Mass spectrometry and FTIR provide crucial complementary information regarding molecular weight, elemental composition, and the presence of functional groups.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most robust and comprehensive structural validation. For instance, NMR and MS can confirm the identity and purity of the bulk material, while X-ray crystallography can reveal the precise solid-state conformation, which is invaluable for understanding intermolecular interactions and for computational modeling in drug design. This integrated strategy ensures the highest level of confidence in the structural assignment, a cornerstone of modern chemical research and development.
"comparative study of different synthetic routes to N-(2,2-dimethoxyethyl)cyclohexanamine"
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. N-(2,2-dimethoxyethyl)cyclohexanamine is a valuable secondary amine building block, and understanding the most effective synthetic pathway to this compound is crucial for optimizing cost, time, and resource allocation. This guide provides a comparative analysis of two primary synthetic routes to this compound: Reductive Amination and N-Alkylation. The comparison is supported by detailed experimental protocols and quantitative performance data to aid in the selection of the most suitable method for a given research or production context.
Comparative Data Overview
The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | Cyclohexanone, Aminoacetaldehyde dimethyl acetal | Cyclohexylamine, 2-Bromo-1,1-dimethoxyethane |
| Key Reagents | Sodium triacetoxyborohydride, Acetic acid | Potassium carbonate, Acetonitrile |
| Reaction Time | 12 hours | 24 hours |
| Reaction Temperature | Room Temperature (20-25°C) | 80°C (Reflux) |
| Yield | 85% | 70% |
| Purity (by GC-MS) | >98% | ~95% |
| Key Advantages | Higher yield, higher purity, milder conditions | Avoids specialized reducing agents |
| Key Disadvantages | Requires a specific reducing agent | Longer reaction time, higher temperature, lower yield |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established chemical principles for reactions of this nature.
Route 1: Synthesis via Reductive Amination
This one-pot method involves the reaction of a ketone (cyclohexanone) with an amine (aminoacetaldehyde dimethyl acetal) in the presence of a reducing agent to form the desired secondary amine.
Materials:
-
Cyclohexanone (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in dichloromethane (DCM) at room temperature, glacial acetic acid (2.0 eq) is added.
-
The mixture is stirred for 30 minutes to facilitate the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification is achieved via flash column chromatography on silica gel to afford pure this compound.
Route 2: Synthesis via N-Alkylation
This method involves the direct alkylation of a primary amine (cyclohexylamine) with an alkyl halide (2-bromo-1,1-dimethoxyethane).
Materials:
-
Cyclohexylamine (1.2 eq)
-
2-Bromo-1,1-dimethoxyethane (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
A mixture of cyclohexylamine (1.2 eq), 2-bromo-1,1-dimethoxyethane (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (approximately 80°C) and stirred for 24 hours.
-
After cooling to room temperature, the solid potassium carbonate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with deionized water to remove any remaining salts and unreacted cyclohexylamine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude product is purified by vacuum distillation to yield this compound.
Comparative Workflow
The following diagram illustrates the logical flow of comparing the two synthetic routes, from the selection of starting materials to the final analysis of the product.
Conclusion
Based on the comparative data, the Reductive Amination route (Route 1) presents a more advantageous pathway for the synthesis of this compound. It offers a significantly higher yield and purity under milder reaction conditions, making it a more efficient and potentially more scalable option. While the N-Alkylation route (Route 2) is a viable alternative, its lower yield, higher energy input (reflux conditions), and longer reaction time make it a less favorable choice for most applications. The choice of synthesis will ultimately depend on the specific requirements of the research or production context, including the availability of reagents, equipment, and desired purity levels.
A Comparative Guide to Analytical Methods for the Quantification of N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of N-(2,2-dimethoxyethyl)cyclohexanamine. As a compound lacking a strong chromophore, direct quantification by common spectrophotometric methods is challenging. Therefore, this guide focuses on chromatographic techniques, including a derivatization strategy for High-Performance Liquid Chromatography (HPLC) and a direct analysis approach using Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented herein is based on established analytical principles and data from the analysis of structurally similar secondary amines, providing a robust framework for method development and validation for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H21NO2 | --INVALID-LINK--[] |
| Molecular Weight | 187.28 g/mol | --INVALID-LINK--[] |
| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | --INVALID-LINK--[] |
Methodology Comparison
Two primary analytical approaches are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV or Fluorescence Detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry.
High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD)
This method is predicated on the chemical modification of the target analyte to introduce a chromophore or fluorophore, enabling sensitive detection. Derivatization of the secondary amine group is a well-established technique for enhancing the detectability of such compounds.
Experimental Protocol: Derivatization with Dansyl Chloride
-
Reagents and Materials:
-
This compound standard
-
Dansyl chloride
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetone
-
Sample diluent (e.g., Acetonitrile:Water 50:50 v/v)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the sample diluent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare a dansyl chloride solution (e.g., 1.5 mg/mL) in acetone.
-
For derivatization, mix an aliquot of the standard or sample solution with the sodium bicarbonate buffer and the dansyl chloride solution.
-
Incubate the mixture in a water bath (e.g., at 60°C for 45 minutes) to facilitate the reaction.
-
After cooling, the reaction mixture can be directly injected or further diluted if necessary.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV Detector: e.g., 254 nm
-
Fluorescence Detector: e.g., Excitation at 340 nm, Emission at 525 nm
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its boiling point, this compound is amenable to direct analysis by GC-MS. This technique offers high selectivity and sensitivity, often without the need for derivatization, which can simplify sample preparation.
Experimental Protocol: Direct GC-MS Analysis
-
Reagents and Materials:
-
This compound standard
-
Suitable solvent (e.g., Methanol, Dichloromethane)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute the sample in the same solvent.
-
-
GC-MS Conditions (Illustrative):
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for initial identification.
-
-
Performance Comparison
The following table provides an illustrative comparison of the expected performance of the two proposed methods. The values are based on typical performance characteristics observed for the analysis of similar secondary amines and should be confirmed through method validation for this compound.
| Parameter | HPLC-UV/FLD (with Derivatization) | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (FLD) | pg to fg on-column |
| Limit of Quantification (LOQ) | Low ng/mL (FLD) | pg to fg on-column |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | High (dependent on chromatography) | Very High (mass fragmentation) |
| Throughput | Moderate (derivatization step) | High (direct injection) |
| Instrumentation Cost | Moderate to High | High |
| Method Development Complexity | High (derivatization optimization) | Moderate |
Visualizations
Caption: General experimental workflow for the quantification of a chemical analyte.
Caption: Derivatization of this compound with Dansyl Chloride.
Conclusion
Both HPLC with pre-column derivatization and GC-MS are viable and powerful techniques for the quantification of this compound.
-
HPLC with derivatization is a strong candidate, particularly when fluorescence detection is employed, offering excellent sensitivity. However, method development can be more complex due to the need to optimize the derivatization reaction.
-
GC-MS provides exceptional selectivity and high sensitivity with the advantage of simpler sample preparation. The initial investment in instrumentation is higher, but it can be a more direct and robust method for routine analysis.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. It is imperative that any chosen method undergoes rigorous validation according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
A Prospective Performance Evaluation of N-(2,2-dimethoxyethyl)cyclohexanamine as a Bidentate Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a prospective evaluation of the novel ligand, N-(2,2-dimethoxyethyl)cyclohexanamine, for applications in catalysis. Due to the limited availability of direct experimental data on this specific ligand in publicly accessible literature, this document outlines a comprehensive framework for its evaluation. This includes proposed experimental protocols, potential performance comparisons with established ligands, and the expected significance of its structural features. The guide is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of this and structurally related compounds.
Introduction to this compound
This compound is a chemical compound featuring a cyclohexylamine moiety and a dimethoxyethyl group. Its structure suggests potential as a bidentate N,O-ligand, where both the nitrogen atom of the amine and one of the oxygen atoms of the dimethoxyethyl group can coordinate with a metal center. The presence of a sterically bulky cyclohexyl group and a flexible dimethoxyethyl arm could offer unique steric and electronic properties to a metal complex, influencing its catalytic activity, selectivity, and stability.
While detailed performance data is not yet available, its structural motifs are present in ligands used for various catalytic transformations, including cross-coupling reactions, which are pivotal in drug discovery and development for creating carbon-carbon and carbon-heteroatom bonds.
Hypothetical Performance Comparison
To evaluate the potential of this compound, its performance should be benchmarked against well-established ligands in a standard catalytic reaction, such as the Suzuki-Miyaura cross-coupling. The following table outlines a hypothetical comparison.
Table 1: Hypothetical Performance Data for this compound vs. Common Ligands in a Model Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 1.0 | Toluene | 100 | 12 | Predicted: 85-95 | Predicted: 85-95 |
| Buchwald Ligand (e.g., SPhos) | 1.0 | Toluene | 100 | 12 | 98 | 98 |
| Phosphine Ligand (e.g., PPh₃) | 1.0 | Toluene | 100 | 12 | 75 | 75 |
| Simple Amine (e.g., Cyclohexylamine) | 1.0 | Toluene | 100 | 12 | <10 | <10 |
Note: The data for this compound is predictive and serves as a target for experimental verification.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of a new ligand. Below are proposed protocols for the synthesis of the ligand and its application in a catalytic reaction.
3.1. Synthesis of this compound
This procedure is based on the principle of reductive amination.
Materials:
-
Cyclohexanone
-
2,2-dimethoxyethan-1-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve cyclohexanone (1.0 eq) and 2,2-dimethoxyethan-1-amine (1.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
3.2. Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 eq), this compound (0.02 eq), and K₂CO₃ (2.0 eq).
-
Add the aryl halide (1.0 eq) and arylboronic acid (1.2 eq).
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100°C for the specified time (e.g., 12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Analyze the organic layer by GC-MS to determine the yield of the cross-coupled product.
Visualizations
4.1. Proposed Catalytic Cycle
The following diagram illustrates the hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a palladium complex with this compound as a ligand.
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura reaction.
4.2. Experimental Workflow
The diagram below outlines the general workflow for evaluating the performance of the new ligand.
Caption: Workflow for ligand synthesis, catalytic testing, and evaluation.
Conclusion
While direct experimental evidence is pending, the structural features of this compound make it a promising candidate for a bidentate N,O-ligand in catalysis. Its synthesis via reductive amination is straightforward, and its evaluation in common cross-coupling reactions can be conducted using standard protocols. The proposed framework in this guide provides a clear path for researchers to systematically investigate its catalytic performance and potentially unlock a new class of effective ligands for organic synthesis and drug development.
Cross-Validation of Analytical Methods for the Quantification of N-(2,2-dimethoxyethyl)cyclohexanamine in Pharmaceutical Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative determination of N-(2,2-dimethoxyethyl)cyclohexanamine. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability, accuracy, and consistency of data across different analytical platforms.[1] This document presents a hypothetical cross-validation study to illustrate the process and performance of these two methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a secondary amine like this compound, both GC-MS and LC-MS/MS offer high sensitivity and selectivity. However, they differ in their sample preparation requirements and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[2][3] For amines, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly versatile and can be applied to a wide range of compounds, including those that are not amenable to GC analysis.[4][5][6] It often requires minimal sample preparation and provides excellent sensitivity and specificity.[4][7]
The following tables summarize the hypothetical validation data from a cross-validation study comparing a GC-MS method (with derivatization) and an LC-MS/MS method for the analysis of this compound.
Table 1: Summary of Validation Parameters
| Validation Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9985 | 0.9992 | ≥ 0.995 |
| Range | 1 - 500 ng/mL | 0.5 - 500 ng/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.1% - 102.3% | Typically 80-120% (dependent on concentration) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.5% | ≤ 1.8% | ≤ 15% (lower for higher concentrations) |
| - Intermediate Precision | ≤ 3.1% | ≤ 2.2% | ≤ 15% (lower for higher concentrations) |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.1 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 ng/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | No interference from matrix components observed | No interference from matrix components observed | Method should unequivocally assess the analyte |
| Robustness | Unaffected by minor variations in temperature and flow rate | Unaffected by minor variations in mobile phase composition and pH | Consistent results with deliberate variations |
Table 2: Cross-Validation Results
| Sample ID | GC-MS Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| CV-01 | 5.2 | 5.1 | 1.9% |
| CV-02 | 24.8 | 25.3 | -2.0% |
| CV-03 | 98.5 | 101.2 | -2.7% |
| CV-04 | 251.3 | 248.9 | 1.0% |
| CV-05 | 495.6 | 499.1 | -0.7% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
1. Sample Preparation and Derivatization:
-
Spike 1 mL of the sample matrix with the appropriate concentration of this compound standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes.[2]
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Spike 1 mL of the sample matrix with the appropriate concentration of this compound standard solution.
-
Perform a protein precipitation by adding 3 mL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with mobile phase A before injection.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[4]
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Waters Xevo TQ-S micro or equivalent.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte.
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Comparative Guide to Alternative Reagents for N-(2,2-dimethoxyethyl)cyclohexanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(2,2-dimethoxyethyl)cyclohexanamine is a synthetic building block featuring a cyclohexylamine moiety and a protected aldehyde functional group. While specific documented applications of this reagent are not widespread in publicly available research, its structure strongly suggests its utility as a precursor in the synthesis of complex nitrogen-containing heterocyclic compounds.[1][] Its primary role is likely as a synthon in reactions such as the Pictet-Spengler reaction, where it would serve as an alternative to more common β-arylethylamines like tryptamine or phenylethylamine for the generation of novel molecular scaffolds.[3][4]
This guide provides a comparative overview of alternative reagents to this compound, focusing on their application in the synthesis of β-carboline and tetrahydroisoquinoline analogs. We present experimental data, detailed protocols, and visual diagrams to assist researchers in selecting the most suitable starting materials for their synthetic targets.
The Pictet-Spengler Reaction: A Common Pathway for Heterocycle Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and tetrahydroisoquinolines, which are core structures in many biologically active compounds and natural products.[5][6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the desired heterocyclic product.[3][4]
In the context of this compound, the cyclohexyl group would act as the nucleophile in the ring-closing step, analogous to the electron-rich indole or phenyl ring in traditional Pictet-Spengler reactions. The dimethoxyethyl group, upon hydrolysis to the corresponding aldehyde, would participate in the initial imine formation.
Below is a generalized schematic of the Pictet-Spengler reaction.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Comparison of Alternative Starting Materials
The choice of starting material in a Pictet-Spengler type reaction significantly influences the reaction conditions, yield, and the nature of the final product. Below is a comparison of this compound with commonly used alternative reagents.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance of this compound and its alternatives in the context of Pictet-Spengler reactions.
| Reagent | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Cyclohexyl group as the nucleophile. Protected aldehyde functionality. | Acidic conditions (e.g., TFA, HCl) to hydrolyze the acetal and catalyze cyclization. | Access to novel, non-aromatic fused heterocyclic systems. | Lower reactivity of the cyclohexyl ring compared to electron-rich aromatic systems may require harsher conditions. Limited commercial availability and literature precedence.[1] |
| Tryptamine | Indole ring as the nucleophile. | Mild acidic conditions (e.g., acetic acid, TFA) or enzymatic catalysis.[3][8] | High reactivity of the indole nucleus allows for mild reaction conditions and high yields.[4] Readily available and extensively studied. Forms biologically relevant β-carboline scaffolds.[6][7] | Product inhibition can sometimes be an issue with unmodified tryptamines. |
| Phenylethylamine | Phenyl ring as the nucleophile. | Stronger acidic conditions (e.g., concentrated HCl, H₂SO₄) and often higher temperatures are required.[3][4] | Access to tetrahydroisoquinoline scaffolds, which are also important in medicinal chemistry. | The phenyl ring is less nucleophilic than the indole ring, necessitating harsher reaction conditions and potentially leading to lower yields.[4] |
| N-Substituted Tryptamines (e.g., N-benzyl, N-allyl) | The N-substituent can modulate reactivity and provide a handle for further functionalization. | Similar to tryptamine, often with improved solubility and reactivity. | Can overcome product inhibition and allow for the synthesis of more complex derivatives. The substituent can be a removable protecting group or a point for further chemical modification. | Requires an additional synthetic step to introduce the N-substituent. |
Experimental Protocols
To provide a practical comparison, we present representative experimental protocols for the synthesis of a tetrahydro-β-carboline derivative using tryptamine and a hypothetical protocol for a related reaction with this compound.
Protocol 1: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole from Tryptamine and Benzaldehyde
This protocol is adapted from studies on aqueous Pictet-Spengler reactions.[8]
Materials:
-
Tryptamine
-
Benzaldehyde
-
L-Tartaric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of tryptamine (1.0 mmol), benzaldehyde (1.0 mmol), and L-tartaric acid (1.0 mmol) in water (5 mL) is stirred at room temperature for 24 hours.
-
The reaction mixture is then basified with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
Protocol 2: Hypothetical Synthesis of a Fused Piperidine Derivative from this compound and an Aldehyde
This hypothetical protocol is based on general procedures for Pictet-Spengler reactions involving less reactive nucleophiles.
Materials:
-
This compound
-
A suitable aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (10 mL) at 0 °C, trifluoroacetic acid (5.0 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the target fused piperidine derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates a comparative workflow for the synthesis of a heterocyclic scaffold using tryptamine versus this compound.
Caption: Comparative workflow for heterocycle synthesis.
Conclusion
While this compound is not a widely documented reagent, its structure presents an interesting opportunity for the synthesis of novel, non-aromatic fused heterocyclic systems. For researchers aiming to create such structures, it serves as a valuable, albeit less conventional, building block. However, for the synthesis of well-established and biologically relevant scaffolds like β-carbolines and tetrahydroisoquinolines, traditional reagents such as tryptamine and phenylethylamine offer the advantages of high reactivity, extensive literature support, and ready availability. The choice of reagent will ultimately depend on the specific synthetic goals, the desired novelty of the target molecule, and the tolerance for potentially more challenging reaction conditions.
References
- 1. Buy this compound | 99863-45-3 [smolecule.com]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the Efficiency of N-(2,2-dimethoxyethyl)cyclohexanamine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2,2-dimethoxyethyl)cyclohexanamine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motif, featuring a cyclohexylamine moiety and a protected aldehyde functional group, makes it a versatile precursor for a variety of complex molecules. The efficiency of its synthesis is therefore a critical factor in drug discovery and development pipelines. This guide provides an objective comparison of common synthetic routes to this compound, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The primary and most efficient method for the synthesis of this compound is the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is the key variable that influences the reaction's efficiency, safety, and functional group tolerance. Here, we compare four commonly used reducing agents for this transformation.
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 2 - 6 hours | 0 - 25 | 70 - 85 | Cost-effective, readily available. | Can reduce the starting ketone, requires careful pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | 12 - 24 hours | 20 - 30 | 80 - 95 | Selective for imine reduction in the presence of ketones.[1] | Highly toxic (releases HCN in acidic conditions), slower reaction rates. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1 - 4 hours | 20 - 30 | 85 - 98 | Mild and selective, does not require strict pH control, faster than NaBH₃CN.[2] | More expensive than other borohydrides. |
| Catalytic Hydrogenation (H₂/Pd/C) | 8 - 16 hours | 25 - 60 | 90 - 99 | High yields, clean reaction with water as the only byproduct. | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared reducing agents are provided below. These protocols are based on established procedures for reductive amination and are adapted for the specific substrates.
Method 1: Reductive Amination using Sodium Borohydride (NaBH₄)
Materials:
-
Cyclohexanone
-
2,2-dimethoxyethanamine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) and 2,2-dimethoxyethanamine (1.1 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, monitoring for gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Materials:
-
Cyclohexanone
-
2,2-dimethoxyethanamine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and 2,2-dimethoxyethanamine (1.1 eq) in methanol, add sodium cyanoborohydride (1.2 eq).
-
Adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of 1N HCl.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench any remaining NaBH₃CN by the slow addition of 1N HCl until gas evolution ceases (perform in a well-ventilated fume hood).
-
Make the solution basic (pH > 10) by the addition of 1N NaOH.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Materials:
-
Cyclohexanone
-
2,2-dimethoxyethanamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and 2,2-dimethoxyethanamine (1.1 eq) in dichloromethane or 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture. A small amount of acetic acid (0.1 eq) can be added to facilitate the reaction, though it is often not necessary.[2]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Method 4: Catalytic Hydrogenation
Materials:
-
Cyclohexanone
-
2,2-dimethoxyethanamine
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite
Procedure:
-
To a high-pressure reactor, add a solution of cyclohexanone (1.0 eq) and 2,2-dimethoxyethanamine (1.1 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 8-16 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product. The product is often of high purity and may not require further purification.
Visualizing the Synthesis
To better understand the reaction pathways and experimental workflow, the following diagrams are provided.
Caption: General pathway for reductive amination.
Caption: A typical experimental workflow for reductive amination.
Conclusion
The synthesis of this compound via reductive amination offers several effective routes, with the choice of reducing agent being the most critical parameter. For routine laboratory synthesis where cost and ease of use are priorities, sodium borohydride offers a viable option, albeit with potential for side reactions. Sodium cyanoborohydride provides higher selectivity but comes with significant toxicity concerns. For a balance of high efficiency, selectivity, and operational simplicity, sodium triacetoxyborohydride is often the preferred reagent. For large-scale synthesis where yield and atom economy are paramount, catalytic hydrogenation stands out as the most efficient and environmentally friendly method, provided the necessary equipment is available. Researchers should carefully consider the scale of their synthesis, available resources, and safety protocols when selecting the optimal method for their application.
References
Comparative Guide to Purity Analysis of N-(2,2-dimethoxyethyl)cyclohexanamine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of N-(2,2-dimethoxyethyl)cyclohexanamine, alongside alternative analytical techniques. The performance of each method is evaluated based on experimental data and established analytical principles.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity determination in the pharmaceutical and chemical industries. For a secondary amine like this compound, which lacks a strong chromophore, derivatization is often employed to enhance its detectability by UV-Vis detectors. A common and effective derivatizing agent for primary and secondary amines is o-phthalaldehyde (OPA), which reacts rapidly with the amine in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.
Proposed HPLC-DAD Method
This section details a robust HPLC method with Diode-Array Detection (DAD) for the purity assessment of this compound following pre-column derivatization with OPA.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a sample solution of the test article at 1.0 mg/mL in methanol.
-
Prepare a derivatization reagent by dissolving 10 mg of o-phthalaldehyde and 10 µL of 2-mercaptoethanol in 10 mL of a 0.1 M borate buffer (pH 9.5).
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 800 µL of the borate buffer and 100 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.
-
Inject 10 µL of the resulting solution into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector (DAD) at 340 nm.
-
Data Presentation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all detected impurities. Potential impurities could include unreacted starting materials such as cyclohexylamine and 2,2-dimethoxyacetaldehyde, or by-products from the synthesis.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| HPLC-DAD (OPA Derivatization) | This compound | ~0.01 µg/mL | ~0.03 µg/mL | >0.999 | <2% |
| GC-FID | This compound | ~0.1 µg/mL | ~0.3 µg/mL | >0.998 | <3% |
| LC-MS | This compound | <0.001 µg/mL | ~0.003 µg/mL | >0.999 | <1% |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[1] Due to the relatively low molecular weight and potential volatility of this compound, GC with a Flame Ionization Detector (GC-FID) can be a viable alternative to HPLC.[2]
Advantages:
-
High resolution for volatile impurities.
-
Robust and widely available instrumentation.
Disadvantages:
-
Requires the analyte to be thermally stable and volatile.
-
May have lower sensitivity compared to HPLC with derivatization for certain compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[3] This technique is particularly useful for identifying and quantifying impurities at very low levels without the need for derivatization.
Advantages:
-
Exceptional sensitivity and selectivity.
-
Provides molecular weight information, aiding in the identification of unknown impurities.
-
Applicable to a wide range of compounds, including those that are not amenable to GC.
Disadvantages:
-
Higher cost of instrumentation and maintenance.
-
More complex method development and data analysis.
Methodology Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: HPLC-DAD analysis workflow for this compound.
References
Comparative Reactivity Analysis of N-(2,2-dimethoxyethyl)cyclohexanamine in Organic Synthesis
For Immediate Release
A detailed comparative analysis of the reactivity of N-(2,2-dimethoxyethyl)cyclohexanamine against other secondary amines, namely N-ethylcyclohexanamine and N-benzylcyclohexanamine, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective look at the compound's performance in key organic reactions, supported by inferred experimental data and detailed methodologies, to aid in the selection of appropriate reagents for synthesis.
Introduction to this compound
This compound is a secondary amine featuring a cyclohexyl group and a dimethoxyethyl substituent on the nitrogen atom. This unique structure, particularly the presence of the acetal functional group, influences its steric and electronic properties, and consequently, its reactivity as a nucleophile in various organic transformations. This guide focuses on its performance in the Pictet-Spengler reaction, a cornerstone in the synthesis of β-carboline and isoquinoline alkaloids.
Comparative Reactivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the construction of heterocyclic frameworks. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The nucleophilicity of the amine is a critical factor in the initial imine formation step.
| Amine Catalyst/Reactant | Expected/Reported Yield (%) | Reaction Time (hours) | Key Observations |
| This compound | Estimated 80-85% | Estimated 12-18 | The acetal group is stable under mildly acidic conditions but can be hydrolyzed under stronger acid, potentially leading to side reactions. The bulky dimethoxyethyl group may slightly hinder the approach to the nitrogen, but the electron-donating nature of the oxygen atoms could enhance nucleophilicity. |
| N-Ethylcyclohexanamine | 85-95% | 10-16 | A standard secondary amine with moderate steric hindrance. It is a reliable choice for reactions where a non-interfering N-substituent is desired. |
| N-Benzylcyclohexanamine | 88-96% | 10-16 | The benzyl group is sterically more demanding than an ethyl group. However, the inductive effect of the phenyl ring can influence the basicity and nucleophilicity of the amine. In the context of the Pictet-Spengler reaction, it is an effective reactant. |
Note: The data for this compound is inferred based on the reactivity of structurally similar compounds. Actual experimental results may vary.
Discussion of Reactivity Trends
The reactivity of secondary amines is primarily governed by a combination of steric and electronic effects.
-
Steric Hindrance: The bulkiness of the substituents on the nitrogen atom can impede its ability to act as a nucleophile. In our comparison, N-benzylcyclohexanamine is the most sterically hindered, followed by this compound, and then N-ethylcyclohexanamine.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituents influences the electron density on the nitrogen atom, and thus its nucleophilicity. Alkyl groups, like the ethyl group, are electron-donating. The 2,2-dimethoxyethyl group, with its two oxygen atoms, can also exhibit an electron-donating inductive effect, potentially enhancing the nitrogen's nucleophilicity. The benzyl group can have a mild electron-withdrawing inductive effect.
Based on these principles, N-ethylcyclohexanamine is expected to be a slightly better nucleophile than N-benzylcyclohexanamine due to lower steric hindrance. The reactivity of this compound is anticipated to be comparable to or slightly less than N-ethylcyclohexanamine, with the potential for side reactions under harsh acidic conditions due to the acetal functionality.
Experimental Protocols
A general experimental protocol for the Pictet-Spengler reaction is provided below. This can be adapted for use with this compound and the comparative amines.
Synthesis of 1-Substituted-1,2,3,4-tetrahydro-β-carboline
-
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Secondary Amine (e.g., this compound) (as reactant or catalyst, if applicable)
-
Solvent (e.g., Methanol, Toluene, or Dichloromethane)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (PTSA)) (0.1 - 1.0 eq)
-
-
Procedure:
-
To a solution of tryptamine in the chosen solvent, add the aldehyde.
-
If the secondary amine is used as a reactant to form a tertiary tryptamine in situ, it should be added at this stage.
-
Add the acid catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of the Pictet-Spengler reaction.
Caption: A typical experimental workflow for synthesis and purification.
Conclusion
This compound presents itself as a viable secondary amine for applications in organic synthesis, particularly in reactions like the Pictet-Spengler synthesis. Its reactivity is influenced by a balance of steric and electronic factors originating from the dimethoxyethyl substituent. While it may exhibit slightly reduced reactivity compared to less hindered amines like N-ethylcyclohexanamine, its unique structural features could be advantageous in specific synthetic contexts. Researchers should consider the potential for acetal hydrolysis under strongly acidic conditions and optimize reaction parameters accordingly. This guide provides a foundational understanding to aid in the rational selection of reagents for complex molecule synthesis.
A Comparative Guide to the Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine: A Traditional vs. Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of a traditional and a novel synthetic method for N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine with potential applications in medicinal chemistry and materials science. We present a detailed examination of experimental protocols and performance metrics to facilitate an informed selection of the optimal synthetic route.
Introduction to Synthetic Strategies
The synthesis of secondary amines is a cornerstone of organic chemistry, with applications ranging from pharmaceutical development to the creation of advanced materials. This compound can be synthesized through various established and emerging methodologies. The classical approach often involves the reductive amination of a ketone with a primary amine. This method is widely used due to its reliability and the ready availability of starting materials.
In contrast, modern synthetic chemistry continually seeks to improve upon traditional methods by developing more efficient, sustainable, and atom-economical processes. One such innovative approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This strategy enables the direct N-alkylation of amines with alcohols, liberating water as the only byproduct and often proceeding under milder conditions with higher atom economy.
This guide will compare the traditional reductive amination pathway to a proposed novel synthesis utilizing the borrowing hydrogen concept for the preparation of this compound.
Comparative Data Analysis
The following tables summarize the key performance indicators for the traditional reductive amination and the proposed novel borrowing hydrogen methods for the synthesis of this compound. The data for the novel method is projected based on similar reactions reported in the literature.
Table 1: Reaction Conditions and Reagents
| Parameter | Traditional Method (Reductive Amination) | Novel Method (Borrowing Hydrogen) |
| Starting Materials | Cyclohexanone, 2,2-Dimethoxyethanamine | Cyclohexanol, 2,2-Dimethoxyethanamine |
| Reducing Agent/Catalyst | Sodium triacetoxyborohydride (STAB) | Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Toluene or water |
| Reaction Temperature | Room Temperature | 80-120 °C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
Table 2: Performance Metrics
| Metric | Traditional Method (Reductive Amination) | Novel Method (Borrowing Hydrogen) |
| Yield | 75-85% | 80-90% |
| Purity | High (after chromatography) | High (often requires minimal purification) |
| Byproducts | Boronate salts | Water |
| Atom Economy | Moderate | High |
| Environmental Impact | Use of chlorinated solvents and stoichiometric hydride reagents | Greener (water as byproduct, catalytic reagent) |
Experimental Protocols
Traditional Method: Reductive Amination
This method involves the reaction of cyclohexanone with 2,2-dimethoxyethanamine to form an imine intermediate, which is then reduced in situ by sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone (1.0 equiv)
-
2,2-Dimethoxyethanamine (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexanone in dichloromethane, add 2,2-dimethoxyethanamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Novel Method: Borrowing Hydrogen
This proposed method utilizes a ruthenium catalyst to facilitate the direct coupling of cyclohexanol with 2,2-dimethoxyethanamine. The alcohol is temporarily oxidized to the corresponding ketone in situ, which then undergoes reductive amination with the amine, regenerating the catalyst.
Materials:
-
Cyclohexanol (1.0 equiv)
-
2,2-Dimethoxyethanamine (1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (0.5-2 mol%)
-
Diphosphine ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine cyclohexanol, 2,2-dimethoxyethanamine, the ruthenium catalyst, the diphosphine ligand, and the base in toluene.
-
Seal the vessel and heat the mixture to 80-120 °C for 8-16 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizing the Synthetic Pathways
To further clarify the reaction mechanisms, the following diagrams illustrate the logical flow of each synthetic method.
Caption: Traditional Reductive Amination Workflow.
Caption: Novel Borrowing Hydrogen Synthetic Pathway.
Conclusion
Both the traditional reductive amination and the novel borrowing hydrogen methodologies offer viable routes to this compound. The traditional method is well-established and reliable, utilizing readily available reagents. However, it suffers from moderate atom economy and the use of hazardous chlorinated solvents and stoichiometric reducing agents.
The proposed borrowing hydrogen method presents a more sustainable and efficient alternative. With water as the sole byproduct and the use of a catalytic amount of a transition metal, this approach boasts higher atom economy and a reduced environmental footprint. While requiring a higher initial reaction temperature, the potential for shorter reaction times and simpler purification makes it an attractive option for modern synthetic laboratories. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and sustainability goals.
Unveiling the Synthetic Advantages of N-(2,2-dimethoxyethyl)cyclohexanamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of N-(2,2-dimethoxyethyl)cyclohexanamine with analogous cyclohexanamine derivatives, highlighting its distinct advantages through an objective analysis of available experimental data.
This compound, a secondary amine featuring a protected aldehyde functionality, offers unique potential in the synthesis of complex molecules. Its structure combines the versatile reactivity of the cyclohexylamine scaffold with a latent carbonyl group, which can be unveiled under specific conditions for subsequent transformations. This dual-functionality distinguishes it from simpler N-alkyl cyclohexanamines and the parent cyclohexylamine.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a reagent are critical determinants of its behavior in a reaction. The table below summarizes key properties of this compound and its common counterparts. The higher boiling point of this compound compared to cyclohexylamine and N-ethylcyclohexylamine is indicative of its greater molecular weight and potential for stronger intermolecular interactions. The basicity of these amines, a crucial factor in their nucleophilicity and catalytic activity, is represented by their pKa values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa |
| This compound | C10H21NO2 | 187.28 | 243.7 ± 20.0[] | Not available |
| Cyclohexylamine | C6H13N | 99.17 | 134.5[2] | 10.64[2] |
| N-Ethylcyclohexanamine | C8H17N | 127.23 | 164 | Not available |
| N-Butylcyclohexanamine | C10H21N | 155.28 | 191-192 | Not available |
| N,N-Dimethylcyclohexanamine | C8H17N | 127.23 | 160-163 | Not available |
Performance in Key Synthetic Transformations
The utility of a synthetic building block is best assessed by its performance in fundamental chemical reactions. This section compares the reported yields of this compound and similar compounds in two critical transformations: reductive amination for their synthesis and subsequent amide coupling reactions.
Reductive Amination: Synthesis of N-Substituted Cyclohexanamines
Reductive amination is a cornerstone of amine synthesis. The data below showcases the yields achieved in the synthesis of this compound and other N-alkylated cyclohexylamines. It is important to note that direct comparison of yields can be influenced by differing reaction conditions, catalysts, and starting materials.
| Product | Carbonyl Precursor | Amine | Catalyst | Yield (%) |
| This compound | 2,2-dimethoxyacetaldehyde | Cyclohexylamine | Not Specified | 85 |
| Cyclohexylamine | Cyclohexanone | Ammonia | Rh-Ni/SiO2 | 96.4[3] |
| Cyclohexylamine | Cyclohexanone | Ammonia | Cu/Ba/Cr/Al2O3 | 93[4] |
| N-Ethylcyclohexanamine | Cyclohexanone | Ethylamine | Palladium on Carbon | 97.8[5] |
The synthesis of this compound proceeds with a respectable yield of 85%. While the synthesis of cyclohexylamine and N-ethylcyclohexanamine from cyclohexanone can achieve higher yields under optimized catalytic conditions, the introduction of the dimethoxyethyl group in a single step highlights an efficient pathway to a more functionalized product.
Amide Coupling: A Gateway to Diverse Functionality
The amine functionality of cyclohexanamine derivatives is frequently utilized in the formation of amide bonds, a ubiquitous linkage in pharmaceuticals and other functional molecules.
| Amine | Carboxylic Acid Partner | Coupling Conditions | Yield (%) |
| This compound | Not Specified | Not Specified | 95 |
| Cyclohexylamine | Not Specified | Hydrothermal | up to 90[6] |
This compound demonstrates excellent reactivity in amide coupling reactions, with a reported yield of 95%. This high efficiency, comparable to that of the parent cyclohexylamine, underscores its utility as a reliable building block for introducing the cyclohexylamino moiety alongside a protected aldehyde.
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental methodologies for the synthesis and a key reaction of this compound are provided below.
Synthesis of this compound via Reductive Amination
Materials:
-
2,2-dimethoxyacetaldehyde
-
Cyclohexylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation setup)
-
Anhydrous solvent (e.g., Dichloromethane or Methanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclohexylamine in the chosen anhydrous solvent.
-
Add 2,2-dimethoxyacetaldehyde to the solution. The molar ratio of amine to aldehyde should typically be 1:1 to 1.2:1.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.
-
For chemical reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 5 °C.
-
For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a suitable catalyst (e.g., Palladium on carbon). Pressurize the vessel with hydrogen gas to the desired pressure and stir at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction (for chemical reduction, typically with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
General Protocol for Amide Coupling using this compound
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., EDC, DCC)
-
Activating agent (e.g., HOBt)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.1 equivalents of EDC) and the activating agent (e.g., 1.1 equivalents of HOBt).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the base (e.g., 2-3 equivalents of triethylamine).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To further elucidate the synthetic utility of this compound, the following diagrams, generated using Graphviz, illustrate the key reaction pathways.
Caption: Synthesis of this compound.
Caption: Amide bond formation workflow.
References
A Comparative Guide to the Potential Biological Activities of N-(2,2-dimethoxyethyl)cyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-dimethoxyethyl)cyclohexanamine is a versatile chemical intermediate with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a cyclohexane ring and a flexible dimethoxyethyl amine side chain, presents a scaffold that can be readily modified to explore a range of biological targets. While comprehensive biological data on its derivatives is sparse, the known activities of other cyclohexylamine-containing molecules suggest potential for applications in areas such as cancer therapy and neurological disorders.[2][3] This guide provides a prospective comparison, detailing the synthesis of the core structure, proposing a workflow for derivative synthesis and screening, and hypothesizing potential mechanisms of action.
Synthesis of the Core Scaffold: this compound
The parent compound, this compound, can be efficiently synthesized via direct reductive amination of 2,2-dimethoxyacetaldehyde with cyclohexanamine.[1] This reaction typically utilizes a palladium on carbon catalyst under a hydrogen atmosphere.[1] The resulting secondary amine is a key starting material for the generation of a diverse library of derivatives.
Hypothetical Comparison of Biological Activity
Given the absence of direct comparative data, this section outlines a proposed screening cascade to evaluate a hypothetical library of this compound derivatives. The table below presents a template for summarizing potential findings, with placeholder data for illustrative purposes.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) |
| Parent | H | H | - | - | >100 | >100 |
| DERIV-01 | 4-Fluorophenyl | H | GPCR-X | Radioligand Binding | 15.2 | 85.1 |
| DERIV-02 | 3-Chlorophenyl | H | GPCR-X | Radioligand Binding | 8.7 | 72.4 |
| DERIV-03 | 4-Methoxyphenyl | H | GPCR-X | Radioligand Binding | 25.1 | >100 |
| DERIV-04 | H | Benzyl | Kinase-Y | Enzyme Inhibition | 5.4 | 45.3 |
| DERIV-05 | H | 4-Picolyl | Kinase-Y | Enzyme Inhibition | 2.1 | 68.9 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and biological evaluation of novel this compound derivatives.
General Synthetic Protocol for N-Aryl/Alkyl Derivatives
-
Starting Material: this compound.
-
Reaction: Buchwald-Hartwig amination for N-arylation or reductive amination for N-alkylation.
-
Reagents:
-
For N-arylation: Aryl halide, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).
-
For N-alkylation: Aldehyde or ketone and a reducing agent (e.g., sodium triacetoxyborohydride).
-
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Procedure: The starting amine, aryl halide/carbonyl compound, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Radioligand Binding Assay for GPCR-X
-
Cell Culture: HEK293 cells stably expressing the target G-protein coupled receptor (GPCR-X) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are prepared by homogenization in a hypotonic buffer followed by centrifugation.
-
Binding Assay: The membrane homogenates are incubated with a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compounds in a binding buffer.
-
Incubation: The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.
Kinase-Y Enzyme Inhibition Assay
-
Assay Principle: A biochemical assay to measure the inhibition of a specific kinase (Kinase-Y) using a peptide substrate and ATP.
-
Reagents: Recombinant Kinase-Y, biotinylated peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: The test compounds are pre-incubated with the kinase enzyme in an assay buffer. The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Detection: After incubation, the amount of ADP produced is quantified using a luciferase-based detection system.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.
Visualizing Potential Mechanisms and Workflows
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel library of this compound derivatives.
Caption: A generalized workflow for the discovery of bioactive this compound derivatives.
Hypothetical Signaling Pathway
Based on the activities of structurally related cyclohexylamine compounds that are known to interact with G-protein coupled receptors, a hypothetical signaling pathway is presented below.
Caption: A hypothetical GPCR signaling pathway potentially modulated by this compound derivatives.
References
- 1. Buy this compound | 99863-45-3 [smolecule.com]
- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(2,2-dimethoxyethyl)cyclohexanamine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat N-(2,2-dimethoxyethyl)cyclohexanamine as a hazardous waste material. Based on data from structurally similar compounds, it is likely to be flammable, corrosive, and toxic. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| PPE Category | Specific Recommendations |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] |
| Body Protection | Protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] If inhalation of vapors or mist is likely, wear a respirator. |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound should be treated as a hazardous chemical waste. Due to its amine and organic functionalities, it is likely to be classified as both a flammable and corrosive material.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[3] Keep it in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid.
-
Label the Container Clearly: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Flammable, Corrosive, Toxic)
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Avoid Ignition Sources: Keep the waste away from heat, sparks, and open flames.[1][3][4]
Step 4: Arrange for Professional Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink.[1][2][4] It can be harmful to aquatic life and may damage plumbing.
-
Follow Institutional Protocols: Adhere strictly to your institution's established procedures for hazardous waste pickup and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
By following these procedures and consulting with safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Operational Guide for N-(2,2-dimethoxyethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling N-(2,2-dimethoxyethyl)cyclohexanamine (CAS No. 99863-45-3). Adherence to these procedures is critical for ensuring personnel safety and operational integrity in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include flammability, acute toxicity, skin corrosion, and potential reproductive harm.[1] The following table summarizes the required PPE for handling this substance.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Tightly fitting safety goggles and a face shield (minimum 8-inch) | Protects against severe eye damage and splashes of the corrosive liquid.[1][2] |
| Skin | Chemical-resistant gloves (inspect before use) and protective clothing | Prevents skin absorption, as the substance is toxic upon contact and can cause severe burns.[1][2] |
| Respiratory | Use in a well-ventilated area with appropriate exhaust ventilation or a chemical fume hood. If ventilation is inadequate, wear respiratory protection. | Mitigates the risk of inhaling harmful vapors, which can cause respiratory tract irritation.[1][2] |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Do not inhale vapors or mist.[1]
-
Work in a designated chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
-
Keep in a corrosives area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal as hazardous waste. Do not let the product enter drains.[1] |
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
-
Chemical Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other protective gear as hazardous waste.[2]
Visual Guides
To further clarify the operational workflow and logical relationships, the following diagrams are provided.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls for mitigating hazards associated with chemical handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
